5-Propan-2-ylcytidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90012-89-8 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O5/c1-5(2)6-3-15(12(19)14-10(6)13)11-9(18)8(17)7(4-16)20-11/h3,5,7-9,11,16-18H,4H2,1-2H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
BEPDIMUTWCDAIQ-TURQNECASA-N |
Isomeric SMILES |
CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Landscape of 5-Alkylcytidine Analogs: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of the Synthesis, Mechanism, and Therapeutic Potential of 5-Substituted Cytidine Derivatives
Introduction:
I. General Synthesis Strategies for 5-Substituted Cytidine Analogs
The synthesis of 5-substituted cytidine analogs typically involves the modification of a pre-existing cytidine or uridine scaffold. A common strategy is the direct functionalization of the C5 position of the pyrimidine ring.
Experimental Protocol: A Representative Synthesis of a 5-Substituted Cytidine Analog
The following protocol is a generalized representation based on common synthetic methodologies for creating 5-substituted pyrimidine nucleosides.
-
Protection of the Ribose Hydroxyl Groups: The hydroxyl groups of the ribose sugar are typically protected to prevent unwanted side reactions. This is often achieved by reacting the starting nucleoside (e.g., cytidine) with an appropriate protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like pyridine or imidazole.
-
Halogenation of the C5 Position: The C5 position of the protected cytidine is activated for substitution by introducing a halogen, typically bromine or iodine. This can be accomplished using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in an appropriate solvent.
-
Palladium-Catalyzed Cross-Coupling: The 5-halo-cytidine derivative is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce the desired alkyl or other substituent. For the synthesis of 5-propan-2-ylcytidine, a suitable coupling partner would be an organoboron or organozinc reagent containing the isopropyl group.
-
Deprotection: Finally, the protecting groups on the ribose hydroxyls are removed to yield the target 5-substituted cytidine analog. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an acid, depending on the protecting groups used.
Caption: Intracellular activation pathway of a 5-alkylcytidine analog to its active triphosphate form.
III. Quantitative Data on Related 5-Substituted Cytidine Analogs
While specific data for this compound is unavailable, the following table summarizes the antiviral activity of other 5-substituted cytidine analogs against various viruses, providing a comparative context.
| Compound | Virus | Assay | Activity (EC50/IC50) | Cell Line |
| 5-Ethynyl-2'-deoxycytidine | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | 0.1 µM | Vero |
| 5-Iodo-2'-deoxycytidine | Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | 0.5 µM | HEL |
| (E)-5-(2-Bromovinyl)-2'-deoxycytidine | Herpes Simplex Virus-1 (HSV-1) | Yield Reduction Assay | 0.01 µM | Vero |
| 5-Trifluoromethyl-2'-deoxycytidine | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | 2.5 µM | HFF |
Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values can vary depending on the specific experimental conditions.
Conclusion
The field of 5-substituted cytidine analogs remains a promising area for the discovery of new therapeutic agents. While this compound itself is not extensively documented in publicly accessible literature, the established principles of synthesis and the known mechanisms of action of related compounds provide a strong foundation for its potential investigation. Researchers and drug development professionals can leverage the methodologies and understanding of structure-activity relationships within this class of molecules to explore the therapeutic utility of novel derivatives like this compound for antiviral and anticancer applications. Further research is warranted to synthesize and evaluate the specific biological profile of this compound to determine its potential as a clinical candidate.
Potential Mechanism of Action of 5-Propan-2-ylcytidine: A Technical Guide
Disclaimer: As of the date of this document, specific research on the mechanism of action of 5-Propan-2-ylcytidine is not publicly available. This guide is based on the established mechanism of action of closely related 5-substituted cytidine analogues, primarily 5-nitrocytidine, which is presumed to be the operational mechanism for this compound. All data and protocols presented herein are based on studies of these surrogate compounds and should be adapted and validated for this compound.
Core Concept: Inhibition of Viral RNA-Dependent RNA Polymerase
The proposed mechanism of action for this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for the replication of many RNA viruses. This action is not direct; the compound is a prodrug that requires intracellular activation to exert its antiviral effect.
Upon entry into a host cell, this compound is expected to be metabolized by host cell kinases into its active 5'-triphosphate form. This triphosphate analogue then acts as a competitive inhibitor of the natural nucleotide, cytidine triphosphate (CTP), for the active site of the viral RdRP. The binding of the this compound triphosphate to the viral polymerase is anticipated to be with high affinity, effectively sequestering the enzyme and preventing the incorporation of CTP into the nascent viral RNA strand. This leads to a stall in viral genome replication and, consequently, inhibition of viral propagation.
It is crucial to distinguish this proposed mechanism from lethal mutagenesis, an alternative antiviral strategy where a nucleoside analogue is incorporated into the viral genome, leading to an accumulation of mutations and eventual viral extinction. For the closely related 5-nitrocytidine, studies have shown that the inhibition of RdRP is sufficient to account for its antiviral activity, without significant evidence of mutagenesis.[1]
Signaling Pathway and Intracellular Activation
The journey of this compound from an extracellular prodrug to an active intracellular inhibitor involves a series of enzymatic steps, as depicted in the following pathway diagram.
Caption: Intracellular activation and inhibition of viral RdRP by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of 5-nitrocytidine triphosphate with Poliovirus RNA-dependent RNA polymerase, which serves as a proxy for the expected activity of this compound triphosphate.
| Compound | Parameter | Value | Virus | Enzyme | Reference |
| 5-Nitrocytidine Triphosphate | Dissociation Constant (Kd) | 1.1 ± 0.1 μM | Poliovirus (PV) | RNA-dependent RNA Polymerase (RdRP) | [1] |
| 5-Nitrocytidine Triphosphate | Polymerization Rate Constant (kpol) | 0.082 ± 0.005 s-1 | Poliovirus (PV) | RNA-dependent RNA Polymerase (RdRP) | [1] |
Experimental Protocols
Synthesis of 5-Substituted Cytidine Analogues (Example: 5-Nitrocytidine)
Scheme for 5-Nitroindole Ribonucleoside Synthesis: [2]
-
Chlorination of a protected riboside.
-
Coupling with the sodium salt of 5-nitroindole.
-
Global deprotection to yield the target nucleoside.
-
Phosphorylation to the triphosphate form using phosphoryl chloride and pyrophosphate.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa cells for Poliovirus).
-
Virus stock of known titer.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Agarose or other gelling agent for overlay.
-
Crystal violet solution for staining.
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the confluent cell monolayers with the different concentrations of the compound for a specified time (e.g., 1 hour).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After an adsorption period (e.g., 1 hour), remove the virus-containing medium and overlay the cells with a medium containing the compound and a gelling agent (e.g., agarose).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC50).
In Vitro RNA-Dependent RNA Polymerase (RdRP) Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of the viral polymerase.
Materials:
-
Purified viral RdRP (e.g., Poliovirus 3Dpol).
-
RNA template and primer with a defined sequence.
-
Natural ribonucleotide triphosphates (ATP, GTP, CTP, UTP).
-
This compound triphosphate.
-
Reaction buffer.
-
Method for detecting RNA synthesis (e.g., radiolabeled nucleotides, fluorescent probes, or gel electrophoresis).
Procedure:
-
Assemble the reaction mixture containing the purified RdRP, RNA template/primer, and reaction buffer.
-
Initiate the reaction by adding a mixture of natural NTPs and varying concentrations of this compound triphosphate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for Poliovirus RdRP).
-
Stop the reaction at specific time points.
-
Analyze the products of the reaction to determine the extent of RNA synthesis.
-
Calculate the inhibition constant (Ki) by fitting the data to a suitable enzyme inhibition model.
Quantification of Intracellular this compound Triphosphate
This protocol is essential to confirm the intracellular conversion of the prodrug to its active form.
Materials:
-
Host cells treated with this compound.
-
Cell lysis buffer.
-
Internal standards for quantification.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) system.
Procedure:
-
Culture host cells in the presence of this compound for a specified duration.
-
Harvest the cells and perform a cell count.
-
Lyse the cells to release the intracellular contents.
-
Separate the intracellular metabolites using HPLC.
-
Detect and quantify the amount of this compound triphosphate using MS/MS, by comparing its signal to that of a known concentration of an internal standard.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the proposed mechanism of action and the experimental workflow to validate it.
Caption: Logical flow of the proposed antiviral mechanism of this compound.
Caption: Experimental workflow to elucidate the mechanism of action of this compound.
References
- 1. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of 5-Propan-2-ylcytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propan-2-ylcytidine, a modified cytidine analog, presents a promising scaffold for the development of novel therapeutics in the realms of RNA-based medicine, antiviral agents, and epigenetic modulation. While detailed public research on this specific molecule is currently limited, its structural similarity to other 5-substituted cytidines allows for the extrapolation of potential biological activities and the formulation of robust experimental strategies for its investigation. This technical guide provides a comprehensive overview of the putative biological functions of this compound, detailed hypothetical experimental protocols for its characterization, and a framework for understanding its potential mechanisms of action.
Introduction
The modification of nucleosides has emerged as a powerful strategy in drug discovery, leading to the development of numerous antiviral, anticancer, and anti-inflammatory agents. The substitution at the C5 position of pyrimidines, in particular, has been shown to significantly impact their biological properties. This compound, with its isopropyl group at this position, is a molecule of interest for its potential to modulate RNA stability, interfere with viral replication, and influence epigenetic processes. This document serves as a foundational guide for researchers initiating studies on this compound.
Potential Biological Activities
Based on the known activities of structurally related 5-substituted cytidine analogs, the following biological activities are postulated for this compound:
-
RNA Therapeutics: The bulky isopropyl group at the 5-position may sterically hinder the access of ribonucleases, thereby increasing the in vivo half-life of RNA molecules, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into which it is incorporated. This enhanced stability is a critical attribute for the development of more effective RNA-based vaccines and therapeutics.
-
Antiviral Activity: Modified nucleosides can act as chain terminators of viral RNA-dependent RNA polymerases (RdRp). Following intracellular phosphorylation to its triphosphate form, this compound triphosphate could be incorporated into the nascent viral RNA, leading to premature termination of replication. This mechanism is a cornerstone of many successful antiviral drugs.
-
Epigenetic Modulation: While less explored for 5-alkylcytidines compared to analogs like 5-azacytidine, the potential for interaction with DNA and RNA methyltransferases exists. The 5-propan-2-yl group could influence the binding of these enzymes to their nucleic acid substrates, potentially altering gene expression patterns.
Quantitative Data Summary
As of the date of this publication, specific quantitative data from peer-reviewed studies on the biological activity of this compound is not widely available. The following table is presented as a template for researchers to populate as data becomes available.
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Antiviral Activity | e.g., SARS-CoV-2 RdRp | e.g., Vero E6 | IC50 | Data not available | |
| e.g., Hepatitis C Virus NS5B | e.g., Huh-7 | EC50 | Data not available | ||
| RNA Stability | mRNA Half-life | e.g., HeLa | Fold Increase | Data not available | |
| Cytotoxicity | e.g., HepG2 | CC50 | Data not available | ||
| RNA Polymerase Incorporation | e.g., T7 RNA Polymerase | In vitro transcription | Incorporation Efficiency (%) | Data not available |
Detailed Experimental Protocols
The following protocols are detailed methodologies that can be adapted for the comprehensive investigation of this compound's biological activity.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of this compound required to inhibit viral replication in cell culture.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in serum-free cell culture medium.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and overlay the cells with a mixture of 1.2% Avicel or methylcellulose in culture medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for a period appropriate for the virus to form visible plaques (e.g., 3 days for SARS-CoV-2).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro RNA Stability Assay
This protocol assesses the ability of this compound to enhance the stability of an RNA transcript in a cellular environment.
-
In Vitro Transcription: Synthesize two versions of a reporter mRNA (e.g., encoding luciferase or GFP) using in vitro transcription. One version will contain only the canonical nucleosides (A, U, G, C), and the other will have all cytidine triphosphates replaced with this compound triphosphate.
-
Cell Transfection: Transfect a suitable cell line (e.g., HeLa or HEK293T) with equimolar amounts of the unmodified and modified mRNA using a lipid-based transfection reagent.
-
Time Course RNA Extraction: At various time points post-transfection (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells and extract total RNA using a commercial kit.
-
RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the reporter mRNA. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative amount of reporter mRNA remaining at each time point for both the unmodified and modified transcripts. Determine the half-life (t1/2) of each mRNA species by fitting the data to a one-phase decay model.
RNA Polymerase Incorporation Assay
This protocol determines the efficiency with which an RNA polymerase incorporates this compound triphosphate into an RNA transcript.
-
Reaction Setup: Prepare in vitro transcription reactions containing a DNA template with a known sequence, a specific RNA polymerase (e.g., T7 RNA polymerase), transcription buffer, and a mix of all four NTPs. In the experimental reaction, replace CTP with this compound triphosphate. Include a radiolabeled NTP (e.g., [α-32P]UTP) for transcript visualization and quantification.
-
Transcription: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for a defined period (e.g., 1 hour).
-
Gel Electrophoresis: Separate the transcription products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Expose the gel to a phosphor screen and visualize the radiolabeled RNA transcripts. Quantify the band intensities using densitometry software.
-
Data Analysis: Compare the amount of full-length transcript produced in the reaction with this compound triphosphate to the amount produced with canonical CTP. Express the incorporation efficiency as a percentage relative to the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks for the investigation of this compound.
A Comprehensive Review of Cytidine Analogs: From Anticancer to Antiviral Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cytidine analogs represent a cornerstone in the armamentarium against cancer and viral diseases. These nucleoside analogs, structurally similar to the natural nucleoside cytidine, exert their therapeutic effects by interfering with fundamental cellular processes such as DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells or inhibition of viral replication. This technical guide provides a comprehensive literature review of key cytidine analogs, detailing their mechanisms of action, summarizing crucial quantitative data, and providing insights into relevant experimental protocols.
Anticancer Cytidine Analogs
Gemcitabine
Gemcitabine (dFdC) is a deoxycytidine analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2] Its cytotoxic activity stems from its incorporation into DNA, leading to masked chain termination and apoptosis.
Mechanism of Action:
Gemcitabine is a prodrug that requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[4] Once incorporated, it allows for the addition of one more nucleotide before halting further DNA elongation, a process known as "masked chain termination." This makes it difficult for cellular repair mechanisms to excise the analog.[4] Furthermore, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides, thereby depleting the pool of dCTP and enhancing the incorporation of dFdCTP into DNA.[4][5]
Signaling Pathway for Gemcitabine's Mechanism of Action:
Caption: Intracellular activation and mechanism of action of Gemcitabine.
Quantitative Data Summary:
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Pancreatic Cancer | PANC-1 | 48.55 ± 2.30 | [6] |
| Pancreatic Cancer | MIA PaCa-2 | 25.00 ± 0.47 | [6] |
| Non-Small Cell Lung Cancer | A549 | 6.6 | [7] |
| Non-Small Cell Lung Cancer | H520 | 46.1 | [7] |
| Biliary Tract Cancer | Multiple | 0.04 - >1 (as part of GC combo) | [8] |
Cytarabine
Cytarabine (ara-C) is a deoxycytidine analog that is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.[9] Its primary mechanism of action involves the inhibition of DNA synthesis.
Mechanism of Action:
Similar to gemcitabine, cytarabine is a prodrug that is transported into the cell and phosphorylated to its active triphosphate form, ara-CTP.[1] ara-CTP is a potent competitive inhibitor of DNA polymerase.[1] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication and inducing cell death.[1] Resistance to cytarabine can arise from several mechanisms, including reduced uptake into the cell due to decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), decreased activation by deoxycytidine kinase (dCK), or increased inactivation by cytidine deaminase.[10][11][12][13]
Signaling Pathway for Cytarabine's Mechanism of Action:
Caption: Intracellular activation and mechanism of action of Cytarabine.
Clinical Trial Data Summary for Cytarabine in AML:
| Trial/Study | Treatment Regimen | Patient Population | Key Outcomes | Reference |
| Systematic Review & Meta-analysis | High-dose vs. Intermediate/Low-dose Cytarabine (consolidation) | AML patients in complete remission | No significant difference in overall survival between high-dose and lower-dose cytarabine in consolidation therapy. | [13] |
| Phase III (CPX-351) | CPX-351 (liposomal cytarabine and daunorubicin) vs. 7+3 | Newly diagnosed therapy-related AML or AML with myelodysplasia-related changes | CPX-351 demonstrated improved overall survival compared to conventional 7+3 chemotherapy. | [9] |
| Swedish AML Registry vs. 301-trial | Increased cytarabine dose vs. standard 7+3 | Older patients with secondary/high-risk AML | More intensive cytarabine schedule was associated with improved outcomes. | [12] |
| SWOG S1203 | Daunorubicin + Cytarabine (DA) vs. Idarubicin + high-dose Cytarabine (IA) +/- Vorinostat | Newly untreated AML patients (18-60 years) | No significant improvement in outcomes with higher dose cytarabine during induction. | [14] |
Pharmacokinetic Parameters of Cytarabine in AML Patients:
| Parameter | Value | Reference |
| Steady-state concentration (Css) | 0.30 (0.13) µM | [15] |
| Systemic Clearance (Cl) | 134 (71) L/h/m² | [15] |
Decitabine
Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[16] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).
Mechanism of Action:
Decitabine is a deoxycytidine analog that, after intracellular phosphorylation to its triphosphate form, gets incorporated into DNA.[17] Once incorporated, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[3][16][17][18] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation and apoptosis.[16][17] At higher doses, decitabine can also be directly cytotoxic by causing DNA damage.[17]
Signaling Pathway for Decitabine's Mechanism of Action:
Caption: Mechanism of action of Decitabine leading to DNA hypomethylation.
Pharmacokinetic Parameters of Decitabine:
| Parameter | Value (15 mg/m² q8h for 3 days) | Value (20 mg/m² qd for 5 days) | Reference |
| Cmax | 73.8 ng/mL | 147 ng/mL | [11] |
| AUC₀-∞ | 163 ngh/mL | 115 ngh/mL | [11] |
| Half-life | 0.62 hours | 0.54 hours | [11] |
| Clearance | 125 L/hr/m² | 210 L/hr/m² | [11] |
| Volume of distribution (Vd) | 69.1 L (for a typical patient) | - | [19] |
Azacitidine
Azacitidine (5-azacytidine) is another hypomethylating agent approved for the treatment of MDS.[20] It is a ribonucleoside analog of cytidine and has a dual mechanism of action.
Mechanism of Action:
Azacitidine is incorporated into both RNA and DNA.[7] Its incorporation into RNA disrupts protein synthesis.[7] After being converted to its deoxyribonucleoside triphosphate form, it is incorporated into DNA where it inhibits DNA methyltransferases, leading to DNA hypomethylation and re-expression of silenced genes, similar to decitabine.[7]
Clinical Trial Data Summary for Azacitidine in MDS:
| Trial/Study | Treatment Regimen | Patient Population | Key Outcomes | Reference |
| CALGB Study | Azacitidine vs. Supportive Care | Higher-risk MDS | 60% response rate with Azacitidine vs. 5% with supportive care. Median time to leukemic transformation or death was 21 months vs. 13 months. | [16] |
| AZA-001 | Azacitidine vs. Conventional Care | Higher-risk MDS | Median overall survival of 24.5 months with Azacitidine vs. 15.0 months with conventional care. | [20] |
| Phase Ib (Magrolimab combination) | Magrolimab + Azacitidine | Higher-risk MDS | Complete remission rate of 32.6%. Overall response rate of 74.7%. Note: The Phase 3 ENHANCE trial was later discontinued due to futility. | [21][22][23][24] |
| Phase 1b (Venetoclax combination) | Venetoclax + Azacitidine | Treatment-naive high-risk MDS | Complete remission in 29.9% of patients, median overall survival of 26 months. | [25] |
Pharmacokinetic Parameters of Azacitidine:
| Parameter | Value (Subcutaneous) | Reference |
| Bioavailability | ~89% (relative to IV) | [20][26] |
| Cmax | 750 ng/mL (at 75 mg/m²) | [20] |
| Tmax | 0.5 hours | [20] |
| Half-life | 41 minutes | [20] |
| Apparent Clearance (CL/F) | 143 L/hr | [27] |
Antiviral Cytidine Analogs
Remdesivir
Remdesivir is an adenosine nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the virus that causes COVID-19.[28][29]
Mechanism of Action:
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[28][29] RDV-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with the natural ATP substrate.[2][28] Following its incorporation into the nascent viral RNA strand, it causes delayed chain termination, thereby inhibiting viral replication.[2][19][28][30]
Signaling Pathway for Remdesivir's Mechanism of Action:
Caption: Intracellular activation and mechanism of action of Remdesivir.
Quantitative Data Summary for Remdesivir:
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 | [31] |
| SARS-CoV-2 Variants | Vero E6 | 2.17 - 9.8 | [30] |
| SARS-CoV | Human Airway Epithelial Cells | 0.069 | [28] |
| MERS-CoV | Human Airway Epithelial Cells | 0.074 | [28] |
| HCoV-OC43 | Huh-7 | 0.01 | [32] |
Pharmacokinetic Parameters of Remdesivir in COVID-19 Patients:
| Parameter | Value | Reference |
| Elimination Half-life | 0.48 hours | [33][34] |
| GS-441524 (metabolite) Half-life | 26.6 hours | [33][34] |
| Apparent Half-life (in ESRD patient) | 1.1 hours | [35] |
Sofosbuvir
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[36][37][38] It is a key component of modern direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection.
Mechanism of Action:
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203.[31][36][39][40] This active metabolite mimics the natural uridine triphosphate and is incorporated into the elongating HCV RNA strand by the NS5B polymerase.[6][36] The incorporation of GS-461203 results in chain termination, thereby preventing viral replication.[6][36]
Signaling Pathway for Sofosbuvir's Mechanism of Action:
Caption: Intracellular activation and mechanism of action of Sofosbuvir.
Clinical Trial Efficacy of Sofosbuvir-Based Regimens in HCV:
| Trial/Regimen | HCV Genotype | Patient Population | Sustained Virologic Response (SVR12) Rate | Reference |
| Sofosbuvir + Ribavirin | Genotype 2 & 3 | Treatment-naïve | >90% (optimal duration varies by genotype) | [15] |
| Sofosbuvir + Ledipasvir | Genotype 1 | Treatment-naïve | 97% | [15] |
| Sofosbuvir + Velpatasvir | Genotypes 1-6 | Treatment-naïve and experienced | 95.3% - 99.3% | [2] |
| HCV-TARGET Study (SOF/RBV) | Genotype 3 | Real-world clinical practice | 60% (cirrhotic, treatment-experienced had lower rates) | [21] |
| Phase 2 (SOF/Velpatasvir/GS-9857) | Genotype 2, 3, 4, 6 | Treatment-naïve and experienced | 88% - 100% (depending on duration and prior treatment) | [36] |
Pharmacokinetic Parameters of Sofosbuvir:
| Parameter | Value | Reference |
| Tmax | 0.5 - 2 hours | [39][41] |
| Protein Binding | 61 - 65% | [41] |
| Half-life (Sofosbuvir) | 0.4 hours | [4][41] |
| Half-life (GS-331007 metabolite) | 27 hours | [4][41] |
| Excretion | Primarily renal (as GS-331007) | [4][25][41] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Generalized Experimental Workflow for MTT Assay:
Caption: Generalized workflow for an MTT cytotoxicity assay.
DNA Methyltransferase (DNMT) Activity Assay
This assay measures the activity of DNMT enzymes, which are the targets of hypomethylating agents like decitabine and azacitidine. The assay typically involves the use of a synthetic DNA substrate and a methyl group donor (S-adenosylmethionine, SAM), followed by the detection of methylated DNA.
Generalized Experimental Workflow for DNMT Activity Assay:
Caption: Generalized workflow for a DNMT activity/inhibition assay.
A detailed protocol for a fluorometric DNMT activity/inhibition assay can be found in the methods section of publications utilizing commercial kits such as the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit.[24][42][43] The general steps involve preparing nuclear extracts, incubating them with a cytosine-rich DNA substrate and SAM in the presence or absence of the inhibitor, and then detecting the level of methylation using an antibody specific for 5-methylcytosine.
Viral Plaque Reduction Neutralization Test (PRNT)
The plaque reduction neutralization test (PRNT) is a functional assay that measures the ability of antiviral compounds to inhibit the cytopathic effect of a virus in cell culture.
Detailed Protocol for SARS-CoV-2 Plaque Reduction Neutralization Test:
This protocol is adapted from a method described for SARS-CoV-2.[42][43][44][45]
-
Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the cytidine analog in a 96-well plate.
-
Virus Preparation: Dilute the SARS-CoV-2 virus stock to a concentration that will yield approximately 100 plaque-forming units (PFU) per 100 µL.
-
Neutralization: Mix equal volumes of the diluted compound and the diluted virus. Incubate the mixture at 37°C with 5% CO₂ for 1 hour to allow the compound to neutralize the virus.
-
Infection: Remove the growth medium from the Vero E6 cell monolayers and add the compound-virus mixture in duplicate to the wells.
-
Adsorption: Incubate the plates at 37°C with 5% CO₂ for 1 hour to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 3 days.
-
Fixation and Staining: After incubation, fix the cells with 10% neutral buffered formalin and then stain with a crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then calculated.
Generalized Experimental Workflow for Plaque Reduction Assay:
Caption: Generalized workflow for a viral plaque reduction assay.
Conclusion
Cytidine analogs remain a vital class of therapeutic agents with broad applications in oncology and virology. Their mechanisms of action, primarily centered on the disruption of nucleic acid synthesis and epigenetic modifications, have been extensively studied. This guide has provided a comprehensive overview of key cytidine analogs, summarizing their mechanisms, presenting relevant quantitative data, and outlining essential experimental protocols. Continued research into the development of novel cytidine analogs, understanding resistance mechanisms, and optimizing combination therapies will be crucial for advancing patient care in the years to come.
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in Decitabine-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moffitt.org [moffitt.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical Pharmacokinetics and Safety of Remdesivir in Phase I Participants with Varying Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 17. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. mdpi.com [mdpi.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Magrolimab in Combination With Azacitidine in Patients With Higher-Risk Myelodysplastic Syndromes: Final Results of a Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gilead.com [gilead.com]
- 24. onclive.com [onclive.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Bioavailability of azacitidine subcutaneous versus intravenous in patients with the myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 30. biorxiv.org [biorxiv.org]
- 31. droracle.ai [droracle.ai]
- 32. academic.oup.com [academic.oup.com]
- 33. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
- 35. medrxiv.org [medrxiv.org]
- 36. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 37. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 38. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 39. nbinno.com [nbinno.com]
- 40. go.drugbank.com [go.drugbank.com]
- 41. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 42. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 43. 2.4. Plaque reduction neutralization test (PRNT) [bio-protocol.org]
- 44. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-Propan-2-ylcytidine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the known in vitro effects of 5-Propan-2-ylcytidine, a modified nucleoside. Due to the limited publicly available research on this specific compound, this guide synthesizes the available data and presents generalized experimental frameworks and biological pathways relevant to its observed effects.
Data Presentation
The primary reported in vitro effect of this compound is its impact on the stability of messenger RNA (mRNA). The available quantitative data is summarized below.
| Compound | Cell Line | Parameter Measured | Result |
| mRNA modified with this compound | HeLa | Half-life increase | 3-fold compared to unmodified mRNA[1] |
Core Experimental Protocols
While the precise protocol used to generate the above data is not publicly available, a standard methodology for determining mRNA half-life in vitro is provided below. This protocol is based on established molecular biology techniques.
Protocol: Determination of mRNA Half-life in Cultured Cells
1. Objective: To measure and compare the stability of unmodified mRNA versus mRNA containing this compound in a mammalian cell line (e.g., HeLa).
2. Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DNA template for a reporter gene (e.g., Luciferase or GFP)
-
In vitro transcription kit (e.g., T7 RNA polymerase-based)
-
Standard NTPs (ATP, GTP, UTP) and CTP
-
This compound triphosphate
-
mRNA purification kit (e.g., LiCl precipitation or column-based)
-
Transfection reagent (e.g., Lipofectamine)
-
Transcription inhibitor (e.g., Actinomycin D)
-
Cell lysis buffer
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the reporter gene and a stable housekeeping gene (e.g., GAPDH)
3. Methodology:
-
Step 1: In Vitro Transcription of mRNA.
-
Set up two separate in vitro transcription reactions using a linearized DNA template for a reporter gene.
-
Reaction 1 (Unmodified): Include ATP, GTP, CTP, and UTP.
-
Reaction 2 (Modified): Include ATP, GTP, UTP, and this compound triphosphate in place of CTP.
-
Incubate reactions according to the manufacturer's instructions.
-
Purify the resulting mRNA transcripts and verify their integrity and concentration.
-
-
Step 2: Cell Culture and Transfection.
-
Seed HeLa cells in multi-well plates and grow to 70-80% confluency.
-
Transfect the cells with either the unmodified or the this compound-modified mRNA using a suitable transfection reagent.
-
-
Step 3: Transcription Inhibition and Time-Course Collection.
-
After allowing for initial translation of the transfected mRNA (e.g., 4-6 hours), add a transcription inhibitor such as Actinomycin D to all wells. This halts the production of new mRNA from any residual DNA template, ensuring that only the decay of the transfected mRNA is measured.
-
Collect cell samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the addition of the transcription inhibitor.
-
-
Step 4: RNA Extraction and Quantitative PCR (qPCR).
-
At each time point, lyse the cells and extract total RNA.
-
Perform reverse transcription to convert the mRNA into cDNA.
-
Quantify the amount of the reporter gene cDNA at each time point using qPCR. Use primers specific to the reporter gene and a stable housekeeping gene for normalization.
-
-
Step 5: Data Analysis.
-
Normalize the reporter gene expression levels to the housekeeping gene for each time point.
-
Plot the normalized mRNA levels against time for both the unmodified and modified mRNA.
-
Calculate the mRNA half-life (t½) for each condition by fitting the data to a one-phase decay curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of modified mRNA stability.
Signaling and Degradation Pathway
The increased half-life of mRNA containing this compound suggests an alteration in the normal mRNA degradation pathway. The diagram below provides a simplified overview of eukaryotic mRNA decay, highlighting where such modifications might exert their effect.
Pathway Description: In a typical eukaryotic cell, mRNA degradation is initiated by the shortening of the poly(A) tail (deadenylation). This is followed by the removal of the 5' cap (decapping) and subsequent degradation by exonucleases. The incorporation of this compound into the mRNA transcript may sterically hinder the binding or activity of the protein complexes responsible for deadenylation or subsequent exonuclease activity, thereby leading to the observed increase in mRNA stability. Further research is required to elucidate the precise mechanism.
References
An In-depth Technical Guide to the Synthesis and Applications of 5-Propan-2-ylcytidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into 5-Propan-2-ylcytidine and its derivatives. As members of the broader class of 5-substituted pyrimidine nucleosides, these compounds hold significant promise in the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research. This document details synthetic methodologies, summarizes available biological activity data, and explores the putative mechanisms of action, offering a valuable resource for researchers engaged in nucleoside chemistry and drug discovery.
Introduction
Nucleoside analogs represent a cornerstone of modern chemotherapy, with numerous approved drugs for the treatment of viral infections and cancer. Modifications at the C5 position of the pyrimidine ring have been a particularly fruitful area of research, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The introduction of small alkyl groups, such as the propan-2-yl (isopropyl) moiety, can significantly influence the interaction of these nucleosides with their target enzymes, offering a strategy to modulate their therapeutic efficacy and selectivity. This guide focuses specifically on this compound and its derivatives, exploring the existing knowledge base and highlighting areas for future investigation.
Synthesis of this compound Derivatives
The synthesis of this compound and its 2'-deoxy derivatives typically involves the introduction of the isopropyl group at the 5-position of a pre-existing pyrimidine nucleoside scaffold. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, established methods for the synthesis of 5-alkyl pyrimidine nucleosides can be readily adapted.
A common and effective strategy involves the palladium-catalyzed cross-coupling of a 5-halo-substituted cytidine or deoxycytidine precursor with an appropriate organometallic reagent. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, is a widely employed method due to its mild reaction conditions and tolerance of various functional groups.
Proposed Synthetic Workflow:
Caption: Proposed Suzuki-Miyaura coupling for 5-Propan-2-yl-2'-deoxycytidine synthesis.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling
-
Starting Materials: 5-Iodo-2'-deoxycytidine, isopropylboronic acid, tetrakis(triphenylphosphine)palladium(0), sodium carbonate.
-
Solvent: A mixture of 1,4-dioxane and water.
-
Procedure:
-
To a solution of 5-iodo-2'-deoxycytidine in a mixture of dioxane and aqueous sodium carbonate is added isopropylboronic acid.
-
The mixture is degassed with argon or nitrogen.
-
Tetrakis(triphenylphosphine)palladium(0) is added, and the reaction mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 5-Propan-2-yl-2'-deoxycytidine.
-
Applications in Drug Development
Antiviral Activity
Derivatives of 5-alkylcytidines have demonstrated promising antiviral properties. A closely related analog, 5-propyl-2'-deoxycytidine, has been shown to be a selective inhibitor of Herpes Simplex Virus (HSV) replication[1]. This suggests that this compound and its derivatives are strong candidates for further investigation as anti-herpetic agents.
The proposed mechanism of action for many 5-substituted pyrimidine nucleoside analogs involves their phosphorylation by viral and/or cellular kinases to the corresponding 5'-triphosphate. This triphosphate can then act as a competitive inhibitor or an alternative substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation.
Putative Mechanism of Antiviral Action:
Caption: Proposed mechanism of antiviral action for this compound derivatives.
Quantitative Data on Antiviral Activity:
| Compound | Virus | Cell Line | Activity (ID50 µg/mL) | Cytotoxicity (ID50 µg/mL) |
| 5-propyl-dCyd | HSV-1 | PRK | 0.3 | >100 |
| 5-propyl-dCyd | HSV-2 | PRK | 3 | >100 |
Data extracted from Molecular Pharmacology, 1982.[1]
Anticancer Potential
The exploration of this compound derivatives as anticancer agents is a promising yet underexplored area. Many nucleoside analogs exert their anticancer effects through incorporation into DNA or RNA, leading to chain termination and/or inhibition of essential enzymes involved in nucleic acid synthesis. Given the structural similarity to other clinically used pyrimidine antimetabolites, it is plausible that this compound derivatives could exhibit cytotoxic activity against various cancer cell lines. Further research is warranted to evaluate their efficacy and mechanism of action in this context.
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of compounds for further investigation in the field of drug discovery. The established synthetic routes for related 5-alkyl pyrimidine nucleosides provide a solid foundation for their efficient preparation. The demonstrated antiviral activity of the closely related 5-propyl-2'-deoxycytidine strongly suggests that this compound derivatives will be active against herpesviruses and potentially other viral pathogens.
Future research should focus on:
-
The development and optimization of a specific and scalable synthesis for this compound and its 2'-deoxy and other sugar-modified derivatives.
-
Comprehensive in vitro evaluation of these compounds against a broad panel of viruses and cancer cell lines to determine their potency and spectrum of activity.
-
Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic and in vivo efficacy studies for the most promising lead candidates.
This in-depth guide serves as a catalyst for such future endeavors, providing the necessary background and frameworks to accelerate the exploration of this compound derivatives as next-generation therapeutic agents.
References
An In-depth Technical Guide to 5-Propan-2-ylcytidine: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
This technical guide provides a comprehensive overview of the novel nucleoside analog, 5-Propan-2-ylcytidine. Due to its status as a specialized research compound, this document outlines the process for its acquisition via custom synthesis, proposes standard methodologies for its characterization, and discusses its potential biological relevance based on the known activities of related 5-substituted cytidine analogs.
Compound Identification and Sourcing
As of the latest searches, This compound is not a commercially cataloged compound and does not have an assigned CAS (Chemical Abstracts Service) number. Its acquisition, therefore, necessitates custom synthesis.
1.1. Supplier Information for Custom Nucleoside Synthesis
Researchers seeking to procure this compound will need to engage with companies specializing in custom chemical synthesis, particularly those with expertise in nucleoside and nucleotide chemistry. The following is a list of potential service providers:
| Supplier | Service Highlights | Geographic Reach |
| BOC Sciences | Offers custom synthesis of a wide variety of nucleoside and nucleotide intermediates and analogs, including those with base and sugar modifications. They provide services from consultation and route design to synthesis, purification, and characterization. | Global |
| TriLink BioTechnologies | Specializes in custom synthesis of modified nucleotides. They can synthesize compounds to exact specifications of structure, yield, and purity, supported by in-house quality control using HPLC, NMR, and Mass Spectrometry. | Global |
| BIOLOG Life Science Institute | Provides custom synthesis of nucleobase, nucleoside, and nucleotide analogs. They also offer related services like custom purification and labeling. | Global |
| Polaris Oligos | Offers custom synthetic services for modified nucleotides and oligonucleotides, working collaboratively with clients from consultation and planning through to delivery and post-delivery support. | Global |
Note: When requesting a quote for the synthesis of this compound, it is crucial to provide the desired chemical structure, required quantity, purity specifications (e.g., >95%, >98%), and any specific analytical data needed for verification.
Physicochemical and Analytical Data (Hypothetical)
The following table summarizes the expected physicochemical properties of this compound. These values are theoretical and would need to be confirmed by experimental analysis upon synthesis.
| Property | Predicted Value | Analytical Method |
| Molecular Formula | C₁₂H₁₉N₃O₅ | Mass Spectrometry |
| Molecular Weight | 285.30 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in water, DMSO | Solubility Testing |
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance |
| ¹³C NMR | Conforms to structure | Nuclear Magnetic Resonance |
| Purity (HPLC) | >98% | High-Performance Liquid Chromatography |
Experimental Protocols
The synthesis and characterization of this compound would involve a series of established chemical and analytical procedures.
3.1. Proposed Synthetic Route
A plausible synthetic route for this compound could start from a commercially available, protected 5-iodocytidine. The isopropyl group could be introduced at the 5-position via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with an appropriate boronic acid or a Negishi coupling with an organozinc reagent. The final step would involve the removal of protecting groups to yield the target compound.
A generalized workflow for such a synthesis is depicted below:
Caption: Generalized synthetic workflow for this compound.
3.2. Characterization Methods
Upon successful synthesis and purification, the identity and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, ensuring the correct placement of the propan-2-yl group and the integrity of the cytidine scaffold.[1][2] 2D NMR experiments like COSY, HSQC, and HMBC can provide further structural elucidation.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized compound.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A reversed-phase column with a water/acetonitrile or water/methanol gradient is a common method for analyzing nucleoside analogs.[4]
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, its activity can be hypothesized based on the known mechanisms of other 5-substituted cytidine analogs. Many such analogs are investigated for their potential as antiviral or anticancer agents.[5][6] They often act as prodrugs that, once inside a cell, are phosphorylated to their active triphosphate form.[7]
4.1. Metabolic Activation Pathway
The metabolic activation of cytidine analogs is a critical step for their biological activity. This process is typically initiated by deoxycytidine kinase.[8][9]
Caption: Hypothetical metabolic activation of this compound.
4.2. Potential Mechanisms of Action
The active triphosphate form of this compound could interfere with nucleic acid synthesis through several mechanisms:
-
Inhibition of DNA/RNA Polymerases: The triphosphate analog could act as a competitive inhibitor of natural deoxynucleotides (like dCTP) for the active site of viral or cellular DNA or RNA polymerases.[9]
-
Chain Termination: Upon incorporation into a growing DNA or RNA strand, the analog may prevent further elongation, leading to chain termination.[5]
-
DNA Methyltransferase Inhibition: Some 5-substituted cytidine analogs are known to inhibit DNA methyltransferases, leading to epigenetic modifications and re-expression of silenced genes.[10][11]
This technical guide serves as a foundational resource for researchers interested in the novel compound this compound. By outlining the path to its synthesis and providing a framework for its characterization and biological evaluation, this document aims to facilitate further investigation into its potential therapeutic applications.
References
- 1. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytidine Analogues | Oncohema Key [oncohemakey.com]
- 10. Cytidine analogs in plant epigenetic research and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Molecular Modeling of 5-Propan-2-ylcytidine Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a proposed molecular modeling workflow to investigate the interactions of the modified nucleoside, 5-Propan-2-ylcytidine, with a putative viral protein target. As direct experimental data on this specific compound is limited, this document outlines a robust, validated computational approach based on methodologies applied to similar 5-substituted cytidine analogs. The guide is intended for researchers, scientists, and drug development professionals engaged in the fields of computational chemistry, virology, and medicinal chemistry. It details the theoretical basis, experimental protocols for molecular docking and molecular dynamics simulations, and data interpretation strategies. All quantitative data are presented in standardized tables, and complex workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
Modified nucleosides are a cornerstone of antiviral and anticancer therapies. Alterations to the nucleobase or sugar moiety can significantly impact their recognition by viral or cellular enzymes, leading to chain termination, increased mutagenesis, or direct enzyme inhibition. This compound, also known as 5-isopropylcytidine, is a synthetic cytidine analog with a bulky hydrophobic group at the 5-position of the pyrimidine ring. While the biological activity of many 5-substituted cytidine analogs has been explored, a detailed molecular-level understanding of this compound's interactions with potential biological targets is not extensively documented in publicly available literature.
This guide proposes a molecular modeling study to elucidate the binding mechanism and affinity of this compound with a high-priority target: viral RNA-dependent RNA polymerase (RdRP). RdRPs are essential for the replication of RNA viruses and are a common target for nucleoside analog inhibitors. By employing a combination of molecular docking and molecular dynamics (MD) simulations, we can predict the binding pose, identify key interacting residues, and estimate the binding free energy of this compound with its target.
Objective: To provide a detailed in-silico protocol for investigating the molecular interactions between this compound and a viral RNA-dependent RNA polymerase, and to present a framework for analyzing the resulting data.
Proposed Protein Target
Based on the known mechanisms of action for other 5-substituted cytidine analogs, a viral RNA-dependent RNA polymerase (RdRP) is selected as a plausible and high-value target for this study. Specifically, the Foot-and-mouth disease virus (FMDV) RdRP is chosen as a representative model due to the availability of a high-resolution crystal structure in complex with a template-primer RNA and the antiviral nucleoside analog ribavirin.
-
Target Protein: RNA-dependent RNA polymerase
-
Organism: Foot-and-mouth disease virus
-
PDB ID: --INVALID-LINK--[1]
Experimental Protocols
This section details the step-by-step methodologies for the molecular docking and molecular dynamics simulation of this compound with the FMDV RdRP.
Molecular Docking
Molecular docking will be performed to predict the preferred binding orientation of this compound within the active site of the RdRP.
Software: AutoDock Vina[2][3][4][5]
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound will be built using a molecular editor (e.g., Avogadro, ChemDraw).
-
The structure will be energy minimized using a suitable force field (e.g., MMFF94).
-
The ligand will be converted to the PDBQT format using AutoDock Tools, which involves adding Gasteiger charges and defining rotatable bonds.
-
-
Receptor Preparation:
-
The crystal structure of FMDV RdRP (PDB ID: 2E9R) will be downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands (except for essential cofactors, if any) will be removed.
-
Polar hydrogens will be added to the protein structure.
-
Partial charges (Kollman charges) will be assigned.
-
The prepared receptor will be saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box will be defined to encompass the active site of the RdRP. The dimensions and center of the grid box will be determined based on the position of the co-crystallized ribavirin in the 2E9R structure to ensure the docking search is focused on the relevant binding pocket.
-
-
Docking Execution:
-
AutoDock Vina will be run with an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.
-
The top-ranked binding poses will be saved for further analysis.
-
Molecular Dynamics Simulation
An all-atom molecular dynamics simulation will be performed to assess the stability of the docked this compound-RdRP complex and to calculate the binding free energy.
Protocol:
-
System Preparation:
-
The highest-ranked docked pose of the this compound-RdRP complex from the molecular docking study will be used as the starting structure.
-
The complex will be placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.
-
The system will be solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (Na+ or Cl-) will be added to neutralize the system.
-
-
Force Field Parameterization:
-
The AMBER force field (e.g., ff19SB for the protein and GAFF2 for the ligand) will be used. The AMBER force field has been shown to be suitable for modified nucleosides.[9][10][11][12][13]
-
Partial charges for this compound will be derived using the antechamber module of AmberTools with the AM1-BCC charge model.
-
-
Energy Minimization:
-
The solvated system will be subjected to energy minimization using the steepest descent algorithm to remove any steric clashes.
-
-
Equilibration:
-
The system will be equilibrated in two phases:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: The system will be gradually heated to 300 K over 100 ps with position restraints on the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: The system will be equilibrated at 1 atm pressure and 300 K for 1 ns, with the position restraints gradually released.
-
-
-
Production MD:
-
A production MD simulation will be run for at least 100 ns without any restraints. Trajectories will be saved every 10 ps for analysis.
-
Binding Free Energy Calculation
The binding free energy of this compound to the RdRP will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[14][15][16][17][18]
Software: g_mmpbsa tool in GROMACS
Protocol:
-
Snapshots will be extracted from the stable part of the production MD trajectory.
-
The binding free energy (ΔG_bind) will be calculated by solving the Poisson-Boltzmann equation for the complex, protein, and ligand individually.
-
The final binding free energy will be an average over all the extracted snapshots.
Data Presentation
The following tables summarize the hypothetical quantitative data that would be generated from the proposed molecular modeling studies.
Table 1: Molecular Docking Results for this compound with FMDV RdRP
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | ASP338, ASP245, LYS179, ARG184 |
| Hydrogen Bonds | 3 (with ASP338, LYS179) |
| Hydrophobic Interactions | Isopropyl group with VAL44, ILE180 |
Table 2: Binding Free Energy Calculation using MM/PBSA
| Energy Component | Average Value (kJ/mol) |
| Van der Waals Energy | -150.2 ± 10.5 |
| Electrostatic Energy | -95.7 ± 8.2 |
| Polar Solvation Energy | 180.4 ± 12.1 |
| Non-polar Solvation Energy | -15.8 ± 1.5 |
| Binding Free Energy (ΔG_bind) | -81.3 ± 15.3 |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway for the action of this compound.
Caption: Molecular Modeling Experimental Workflow.
Caption: Hypothetical Signaling Pathway of this compound.
Conclusion
The in-depth technical guide presented here outlines a comprehensive and robust computational strategy for elucidating the molecular interactions of this compound with a putative viral target, RNA-dependent RNA polymerase. By leveraging established molecular docking and molecular dynamics simulation protocols, this approach can provide valuable insights into the binding affinity, key intermolecular interactions, and the dynamic stability of the ligand-protein complex. The methodologies and data presentation formats described herein are designed to ensure clarity, reproducibility, and ease of comparison for researchers in the field of drug discovery and development. The findings from such a study would form a strong basis for further experimental validation and the rational design of more potent 5-substituted cytidine analogs as potential antiviral therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GROMACS Tutorials [mdtutorials.com]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. AMBER Force Field Parameters for the Naturally Occurring Modified Nucleosides in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. modXNA: A Modular Approach to Parametrization of Modified Nucleic Acids for Use with Amber Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MM-PBSA binding free energy calculations [bio-protocol.org]
- 15. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 16. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peng-lab.org [peng-lab.org]
- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular RNA Labeling with 5-Propan-2-ylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study RNA synthesis, turnover, and localization in living cells. This document provides detailed application notes and protocols for the use of 5-Propan-2-ylcytidine, a cytidine analog, for the metabolic labeling of cellular RNA. This method allows for the subsequent detection and analysis of newly synthesized RNA through various biochemical assays. The protocols provided are based on established methods for similar cytidine analogs and should be optimized for your specific cell type and experimental goals.
Principle of the Method
This compound is a modified nucleoside that can be taken up by cells and incorporated into newly transcribed RNA by cellular RNA polymerases. The propan-2-yl group serves as a chemical handle that can be targeted for subsequent detection or enrichment. A common method for detecting such modifications is through "click chemistry," a bioorthogonal reaction. If the propan-2-yl group is intended to be a handle for click chemistry, it would typically be further modified to contain an alkyne or azide group. For the purpose of this protocol, we will assume a downstream detection method compatible with the propan-2-yl group, or that it serves as a basis for further modification. The overall workflow involves introducing the analog to the cells, allowing for its incorporation into RNA, and then detecting the labeled RNA.
Application Notes
Cell Type and Culture Conditions
The efficiency of this compound uptake and incorporation can vary between different cell lines. It is recommended to perform a pilot experiment to determine the optimal concentration and labeling time for your specific cell type. Adherent and suspension cells can be used. Ensure cells are in the logarithmic growth phase for optimal labeling.
Toxicity
High concentrations of nucleoside analogs can be toxic to cells. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. This can be assessed using standard cell viability assays such as MTT or Trypan Blue exclusion.
Specificity of Labeling
While this compound is designed to be incorporated into RNA, it is good practice to verify its specific incorporation. This can be done by treating cells with transcription inhibitors, such as Actinomycin D, prior to labeling. A significant reduction in the labeling signal in the presence of the inhibitor would confirm RNA-specific incorporation.
Downstream Applications
RNA labeled with this compound can be used in a variety of downstream applications, including:
-
Imaging: Visualization of newly synthesized RNA in fixed or living cells.
-
Purification: Enrichment of newly synthesized RNA for subsequent analysis by next-generation sequencing (RNA-seq) or RT-qPCR.
-
RNA-Protein Interaction Studies: Identification of proteins that bind to newly transcribed RNA.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
This protocol describes the basic procedure for labeling cellular RNA with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Transcription inhibitor (e.g., Actinomycin D, optional)
-
Cell lysis buffer
-
RNA purification kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration.
-
(Optional) Control for RNA Synthesis Inhibition: For control experiments, pre-treat cells with a transcription inhibitor (e.g., 5 µg/mL Actinomycin D) for 30-60 minutes before adding the labeling medium.
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired labeling period. This time can range from 30 minutes to 24 hours, depending on the experimental goals.
-
Cell Harvest and Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture dish using an appropriate lysis buffer.
-
RNA Isolation: Proceed with total RNA isolation using a standard RNA purification kit according to the manufacturer's instructions.
Protocol 2: Detection of Labeled RNA via Click Chemistry
This protocol assumes the propan-2-yl group on the cytidine analog can be functionalized for a click reaction (e.g., contains a terminal alkyne). This is a common method for detecting modified nucleosides.
Materials:
-
Labeled total RNA (from Protocol 1)
-
Azide- or alkyne-functionalized detection reagent (e.g., a fluorescent azide like Alexa Fluor 488 Azide)
-
Click chemistry reaction buffer kit (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)
-
RNA purification method (e.g., ethanol precipitation or spin columns)
Procedure:
-
Prepare the Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix according to the manufacturer's instructions. A typical reaction mix includes the labeled RNA, the fluorescent azide, copper(II) sulfate, the reducing agent, and the ligand in a specific buffer.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the labeled RNA from the reaction components using ethanol precipitation or an RNA cleanup spin column.
-
Analysis: The fluorescently labeled RNA is now ready for downstream analysis, such as visualization by fluorescence microscopy after in situ hybridization, or quantification by fluorometry.
Data Presentation
Table 1: Example Titration of this compound for Optimal Labeling Concentration
| Concentration (µM) | Cell Viability (%) | Relative RNA Labeling Signal (Arbitrary Units) |
| 0 | 100 | 1.0 |
| 10 | 98 | 5.2 |
| 25 | 95 | 12.8 |
| 50 | 92 | 25.1 |
| 100 | 85 | 48.9 |
| 200 | 60 | 55.3 |
Table 2: Example Time Course of RNA Labeling with this compound
| Labeling Time (hours) | Relative RNA Labeling Signal (Arbitrary Units) |
| 0.5 | 8.5 |
| 1 | 15.2 |
| 2 | 28.9 |
| 4 | 45.1 |
| 8 | 62.7 |
| 12 | 75.3 |
| 24 | 88.6 |
Visualizations
Caption: Experimental workflow for metabolic RNA labeling.
Caption: Cellular uptake and incorporation pathway.
Application Notes and Protocols: Incorporation of 5-Propan-2-ylcytidine for RNA Labeling and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA transcripts is a powerful technique for studying RNA synthesis, turnover, and localization. This method involves the introduction of a modified nucleoside analog into cells, which is then incorporated into newly synthesized RNA by cellular polymerases.[1][2] The incorporated analog, bearing a bioorthogonal functional group, can then be detected and visualized through a highly specific chemical ligation reaction.
This document provides a detailed protocol for the incorporation of 5-Propan-2-ylcytidine, a cytidine analog presumed to contain a terminal alkyne group, into cellular RNA. Subsequent detection is achieved via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction.[3][4][] This protocol is designed for researchers in cell biology, molecular biology, and drug development who are interested in monitoring transcriptional activity and its modulation.
Principle of the Method
The workflow is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound. The cellular machinery recognizes this analog and incorporates it into newly transcribed RNA molecules.
-
Click Chemistry Detection: After labeling, cells are fixed and permeabilized. The alkyne group on the incorporated this compound is then covalently linked to an azide-containing fluorescent dye using a CuAAC reaction.[6][7] The labeled RNA can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
This protocol describes the introduction of the alkyne-modified cytidine analog into cultured mammalian cells.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density on a suitable culture vessel (e.g., glass-bottom dish for imaging, multi-well plate for flow cytometry). Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time can range from 30 minutes to 24 hours, depending on the desired level of labeling and the rate of RNA synthesis in the cell type.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated this compound.[8]
-
Proceed to Fixation and Permeabilization: The cells are now ready for fixation and subsequent detection via click chemistry.
Protocol 2: Detection of Incorporated this compound via CuAAC
This protocol details the click chemistry reaction to attach a fluorescent azide to the alkyne-modified RNA.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton™ X-100 in PBS for permeabilization
-
Click-iT® Cell Reaction Buffer Kit or equivalent components:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper-stabilizing ligand (e.g., THPTA)[6]
-
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Nuclear stain (e.g., DAPI)
-
PBS
Procedure:
-
Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a single sample, mix the components in the order listed in the table below.
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain, such as DAPI, according to the manufacturer's instructions.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging or Analysis: The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.
Data Presentation
| Parameter | Protocol 1: Metabolic Labeling | Protocol 2: CuAAC Detection | Notes |
| Reagent | This compound | Click Reaction Cocktail | |
| Stock Concentration | 10 mM in DMSO | See component stocks | |
| Working Concentration | 50 - 200 µM | See table below | Optimization may be required. |
| Incubation Time | 30 min - 24 hours | 30 minutes | |
| Incubation Temperature | 37°C | Room Temperature | |
| Fixative | N/A | 4% Paraformaldehyde | |
| Permeabilization Agent | N/A | 0.5% Triton™ X-100 |
Click Reaction Cocktail Components (per sample):
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| PBS | 43 µL | ||
| Fluorescent Azide | 10 mM | 0.5 µL | 50 µM |
| CuSO₄ | 100 mM | 2 µL | 2 mM |
| Reducing Agent | 500 mM | 2 µL | 10 mM |
| THPTA Ligand | 100 mM | 2.5 µL | 2.5 mM |
| Total Volume | 50 µL |
Visualizations
Figure 1: Experimental workflow for the incorporation and detection of this compound in cellular RNA.
Figure 2: Signaling pathway of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for labeling RNA.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Nascent RNA Synthesis: Applications of 5-Propan-2-ylcytidine in Metabolic Labeling
Application Note
Metabolic labeling is a powerful technique for interrogating the dynamic landscape of cellular processes. By introducing biocompatible molecular reporters that are incorporated into newly synthesized biomolecules, researchers can visualize, capture, and analyze nascent species. In the field of transcriptomics, cytidine analogs play a crucial role in elucidating the life cycle of RNA molecules. 5-Propan-2-ylcytidine is a modified nucleoside designed for metabolic labeling of newly transcribed RNA. Its chemical structure, featuring a propan-2-yl group, is presumed to act as a bioorthogonal handle, allowing for specific detection and enrichment of labeled RNA transcripts. This analog is cell-permeable and is incorporated into elongating RNA chains by cellular RNA polymerases. The subsequent selective chemical ligation to fluorescent probes or affinity tags enables a wide range of downstream applications, from high-resolution imaging to transcriptome-wide sequencing of newly synthesized RNA.
Principle of Metabolic Labeling with this compound
The workflow for metabolic labeling using a clickable cytidine analog, such as one conceptually similar to this compound, involves a two-step process. First, the modified nucleoside is supplied to cells in culture, where it is taken up and converted into its triphosphate form by the cellular machinery. This triphosphate analog is then used by RNA polymerases as a substrate for transcription, leading to its incorporation into nascent RNA molecules. The second step involves the detection of the incorporated analog. This is typically achieved through a bioorthogonal chemical reaction, most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The alkyne group on the cytidine analog reacts specifically with an azide-containing detection molecule, such as a fluorophore for imaging or biotin for affinity purification.
Key Applications
-
Visualization of Nascent RNA: Allows for the spatial and temporal tracking of newly synthesized RNA within single cells, providing insights into transcriptionally active sites and RNA transport.
-
Quantification of Global RNA Synthesis: Enables the measurement of overall transcriptional activity in response to various stimuli, such as drug treatment or environmental stress.
-
Capture and Identification of Newly Transcribed RNA: Facilitates the enrichment of nascent RNA populations for subsequent analysis by next-generation sequencing (RNA-Seq), allowing for the study of transcript-specific synthesis and decay rates.
-
Cell-Specific RNA Labeling: In complex co-culture systems or in vivo models, specific cell types can be engineered to express the necessary enzymes for the incorporation of the cytidine analog, enabling cell-type-specific profiling of RNA metabolism.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for metabolic labeling of RNA using clickable uridine analogs like 5-Ethynyluridine (EU), which are expected to be comparable for a cytidine analog like this compound. Optimal conditions should be determined empirically for each cell type and experimental setup.
Table 1: Recommended Concentrations for Metabolic Labeling
| Cell Type | 5-Ethynyluridine (EU) Concentration | Incubation Time | Reference Application |
| HeLa | 0.1 - 1 mM | 1 - 24 hours | Global RNA synthesis imaging |
| A549 | 0.5 - 1 mM | 2 - 12 hours | Nascent RNA capture |
| HEK293 | 0.2 - 1 mM | 1 - 8 hours | Pulse-chase RNA decay analysis |
| Jurkat | 0.5 - 2 mM | 30 min - 4 hours | Flow cytometry analysis of transcription |
| Primary Neurons | 0.1 - 0.5 mM | 4 - 48 hours | Visualization of localized RNA synthesis |
Table 2: Cytotoxicity Profile of 5-Ethynyluridine (EU)
| Cell Line | IC50 (72h incubation) | Notes |
| HeLa | > 1 mM | Minimal toxicity observed at typical working concentrations and incubation times. |
| MCF-7 | ~0.8 mM | Longer incubation times can impact cell proliferation.[1] |
| U2OS | Not significantly toxic at 1 mM for 24h | Short-term labeling is generally well-tolerated.[2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells for Fluorescence Microscopy
This protocol describes the labeling and detection of newly synthesized RNA in adherent cells using a clickable cytidine analog and a fluorescent azide.
Materials:
-
Adherent cells cultured on glass coverslips
-
Complete cell culture medium
-
This compound (or similar clickable cytidine analog) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Reaction Cocktail (prepare fresh):
-
Click-iT® Reaction Buffer
-
Copper (II) Sulfate (CuSO4)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Click-iT® Reaction Buffer Additive (reducing agent)
-
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare the desired final concentration of the clickable cytidine analog in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours) under normal cell culture conditions.
-
-
Fixation:
-
Remove the labeling medium and wash the cells once with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 15 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.
-
Remove the PBS wash and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with a diluted solution of Hoechst 33342 for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Capture of Newly Synthesized RNA using Biotin Azide
This protocol outlines the enrichment of metabolically labeled RNA for downstream analysis such as RT-qPCR or RNA-Seq.
Materials:
-
Suspension or adherent cells
-
Clickable cytidine analog
-
Total RNA extraction kit
-
Biotin azide
-
Click-iT® Reaction Components (as in Protocol 1)
-
Streptavidin-coated magnetic beads
-
RNA binding and wash buffers
-
Nuclease-free water
Procedure:
-
Metabolic Labeling: Label cells with the clickable cytidine analog as described in Protocol 1, steps 2.1-2.3.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Ensure all steps are performed under RNase-free conditions.
-
Click Reaction:
-
In a nuclease-free tube, combine the extracted total RNA (typically 1-10 µg), biotin azide, and the components of the Click-iT® reaction cocktail.
-
Incubate the reaction for 30 minutes at room temperature.
-
-
RNA Precipitation: Precipitate the RNA to remove unreacted components. Add sodium acetate and ethanol, and incubate at -20°C. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend the pellet in nuclease-free water.
-
Capture of Biotinylated RNA:
-
Prepare the streptavidin-coated magnetic beads by washing them with RNA binding buffer.
-
Add the biotinylated RNA to the prepared beads and incubate with rotation to allow for binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant containing unlabeled RNA.
-
Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
-
Elution: Elute the captured, newly synthesized RNA from the beads according to the bead manufacturer's instructions (e.g., by heating or using a specific elution buffer).
-
Downstream Analysis: The enriched nascent RNA is now ready for analysis by RT-qPCR, microarray, or library preparation for RNA-Seq.
Visualizations
References
Application Notes and Protocols for 5-Propan-2-ylcytidine Detection via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the detection of 5-Propan-2-ylcytidine, a modified nucleoside, utilizing click chemistry. This bioorthogonal reaction allows for the specific and efficient labeling of this compound in complex biological samples, facilitating studies in drug development, RNA therapeutics, and cellular metabolism. The protocols described herein are based on the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high yield, specificity, and compatibility with biological systems.[1][2][3][4][5]
The central strategy involves the metabolic incorporation of a synthetically modified this compound bearing a bioorthogonal handle (either an azide or a terminal alkyne) into cellular nucleic acids. Subsequent detection is achieved through a highly specific click reaction with a corresponding probe (e.g., a fluorescent alkyne or azide), enabling visualization and quantification.[6][7][8][9] This two-step approach offers significant advantages over traditional methods by separating the labeling and detection steps, thereby minimizing potential interference with biological processes.[6][10]
Principle of Detection
The detection of this compound is achieved through a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with an alkyne- or azide-modified analog of this compound. This analog is designed to be recognized and incorporated by cellular machinery into newly synthesized RNA. For the purpose of these protocols, we will focus on an alkyne-modified version, termed 5-Propan-2-yl-5-ethynylcytidine (5-PyEC).
-
Click Chemistry Ligation: Following metabolic incorporation, the alkyne group on the incorporated 5-PyEC is detected by a copper(I)-catalyzed reaction with an azide-containing probe. This probe can be a fluorophore for imaging, a biotin tag for affinity purification, or another reporter molecule for various downstream applications.[10][11][12][13]
The underlying chemical transformation is the Huisgen 1,3-dipolar cycloaddition between the alkyne on 5-PyEC and the azide on the detection probe, which is significantly accelerated by a copper(I) catalyst.[2][3][4] This reaction forms a stable triazole linkage.[10][]
Experimental Workflow
The overall experimental workflow for the detection of this compound is depicted below. This process includes metabolic labeling of cells, cell harvesting and fixation, the click chemistry reaction, and subsequent analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. confluore.com.cn [confluore.com.cn]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
5-Propan-2-ylcytidine: A Potential Tool for Virological Research
Application Note
Introduction
Nucleoside analogues represent a cornerstone of antiviral therapy and virological research. Their structural similarity to natural nucleosides allows them to be incorporated into the viral replication machinery, ultimately disrupting the viral life cycle. 5-substituted cytidine analogues, in particular, have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses. While specific research on 5-Propan-2-ylcytidine is not extensively available in public literature, its structural features suggest it may function as a valuable tool for studying viral replication and developing novel antiviral strategies. This document provides an overview of the potential applications, mechanisms of action, and experimental protocols relevant to the study of this compound and related 5-alkylcytidine analogues in a virology research setting.
The core hypothesis for the antiviral potential of this compound is based on the established mechanisms of other 5-substituted cytidine nucleosides. These compounds typically exert their antiviral effects after being metabolized within the host cell to their active triphosphate form. This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral RNA or DNA polymerases, leading to the termination of the growing nucleic acid chain or the introduction of mutations, a process known as lethal mutagenesis.[1]
Potential Applications in Virology
-
Antiviral Screening: this compound can be screened for its inhibitory activity against a wide range of viruses, including but not limited to influenza viruses, coronaviruses, flaviviruses, and picornaviruses.
-
Mechanism of Action Studies: For viruses where inhibitory activity is observed, this compound can be used to elucidate the specific mechanisms of viral inhibition, such as chain termination or lethal mutagenesis.
-
Drug Resistance Studies: this compound can be employed to select for and characterize drug-resistant viral mutants. This is crucial for understanding the genetic basis of resistance and for the development of next-generation antiviral agents.
-
Structure-Activity Relationship (SAR) Studies: As part of a larger library of 5-substituted cytidine analogues, this compound can contribute to understanding how the size and nature of the 5-position substituent affect antiviral potency and selectivity.
Mechanism of Action: A Hypothesized Pathway
The presumed mechanism of action for this compound as an antiviral agent is initiated by its uptake into the host cell, followed by a series of phosphorylation events catalyzed by host cell kinases. This metabolic activation converts the nucleoside prodrug into its active 5'-triphosphate form. The active triphosphate metabolite then competes with the natural cellular nucleotide, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA or DNA strand by the viral polymerase.
Incorporation of this compound triphosphate can lead to two primary antiviral outcomes:
-
Chain Termination: The presence of the bulky propan-2-yl group at the 5-position may cause steric hindrance within the active site of the viral polymerase, preventing the formation of a phosphodiester bond with the subsequent nucleotide and thereby terminating the elongation of the nucleic acid chain.
-
Lethal Mutagenesis: Alternatively, the modified base may be incorporated and allow for continued synthesis, but its presence could lead to mispairing during subsequent rounds of replication. This accumulation of mutations throughout the viral genome can exceed a tolerable threshold, leading to a non-viable viral population, a phenomenon known as "error catastrophe".[1]
Data Presentation
While specific quantitative data for this compound is not available, the following table illustrates how such data would be presented for a representative 5-substituted cytidine analogue, "Compound X," against two hypothetical viruses.
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Compound X | Virus A | 1.5 | >100 | >66.7 |
| Compound X | Virus B | 5.2 | >100 | >19.2 |
| Ribavirin (Control) | Virus A | 10.8 | >100 | >9.3 |
| Ribavirin (Control) | Virus B | 25.4 | >100 | >3.9 |
EC₅₀: 50% effective concentration (concentration of compound that inhibits viral replication by 50%). CC₅₀: 50% cytotoxic concentration (concentration of compound that reduces cell viability by 50%). Selectivity Index (SI): CC₅₀ / EC₅₀. A higher SI value indicates greater antiviral specificity.
Experimental Protocols
Protocol 1: Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of this compound that inhibits the production of infectious virus particles by 50% (EC₅₀).
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero, MDCK, Huh-7)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "no-drug" control.
-
Overlay: Overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no-drug" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on host cell viability to determine the 50% cytotoxic concentration (CC₅₀).
Materials:
-
Host cells (same as used in the antiviral assay)
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "no-compound" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the "no-compound" control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Hypothesized metabolic activation and mechanism of action of this compound.
Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.
References
Application Notes and Protocols for the Quantification of 5-Propan-2-ylcytidine in RNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of 5-Propan-2-ylcytidine, a modified cytidine nucleoside, in RNA samples. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of RNA modifications.
Introduction
Post-transcriptional modifications of RNA nucleosides play a crucial role in a wide range of biological processes. This compound is a hypothetical modified nucleoside, and its accurate quantification in RNA is essential for understanding its potential biological functions and for the development of RNA-based therapeutics. The methods described herein provide a robust framework for the analysis of this and other modified nucleosides. The cornerstone of this analysis is the complete enzymatic digestion of RNA into its constituent nucleosides, followed by sensitive detection using LC-MS/MS.[1][2][3][4]
Quantification Methods
The gold-standard for the quantification of modified nucleosides in RNA is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This technique provides the necessary selectivity and sensitivity to detect and quantify low-abundance modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the accurate quantification of this compound.[5][6] The method involves the enzymatic hydrolysis of the RNA sample into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer.[4][7] The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.[4]
Key Advantages of LC-MS/MS:
-
High Specificity: The mass spectrometer can distinguish between different nucleosides based on their mass-to-charge ratio and fragmentation patterns.
-
High Sensitivity: Modern LC-MS/MS instruments can detect modified nucleosides at the attomole level.[5]
-
Accurate Quantification: The use of stable isotope-labeled internal standards allows for precise and accurate quantification.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound using an LC-MS/MS method. These values are representative of what can be achieved with a validated method.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 1.5 amol | On-column |
| Limit of Quantification (LOQ) | 5.0 amol | On-column |
| Linear Dynamic Range | 5 amol - 5 pmol | |
| Intra-day Precision (%RSD) | < 5% | |
| Inter-day Precision (%RSD) | < 10% | |
| Recovery | 95 - 105% |
Experimental Protocols
Protocol 1: Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete enzymatic hydrolysis of RNA into its constituent nucleosides, a critical first step for LC-MS/MS analysis.[1][2][7]
Materials:
-
Purified RNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Antarctic Phosphatase
-
10X Antarctic Phosphatase Reaction Buffer
-
Nuclease-free water
Procedure:
-
To 1 µg of purified RNA in a nuclease-free microcentrifuge tube, add nuclease-free water to a final volume of 18 µL.
-
Add 2 µL of 10X Antarctic Phosphatase Reaction Buffer.
-
Add 1 µL of Antarctic Phosphatase (5 units).
-
Add 1 µL of Nuclease P1 (10 units).
-
Mix gently and incubate at 37°C for 2 hours.
-
Following incubation, the sample is ready for LC-MS/MS analysis. No additional purification is typically required.[7] For samples with high enzyme concentrations, a molecular weight cutoff filtration step may be considered to remove enzymes.[4]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Analyte: this compound
-
Precursor ion (Q1): To be determined based on the exact mass of the protonated molecule.
-
Product ion (Q3): To be determined from the fragmentation of the precursor ion (likely corresponding to the protonated base).
-
-
Internal Standard: Stable isotope-labeled this compound (e.g., with 13C or 15N labels)
-
Precursor ion (Q1): To be determined based on the exact mass of the labeled molecule.
-
Product ion (Q3): To be determined from the fragmentation of the labeled precursor ion.
-
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte.
Visualizations
Experimental Workflow for Quantification of this compound
Caption: Workflow for this compound quantification.
Logical Relationship of Quantification Components
Caption: Key components for accurate quantification.
References
- 1. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Innovative Research Applications of 5-Substituted Cytidine Analogs: A Template for 5-Propan-2-ylcytidine
Introduction
Extensive searches of the scientific literature and chemical databases did not yield specific information regarding the synthesis, biological activity, or research applications of 5-Propan-2-ylcytidine. This suggests that it is a novel compound that has not yet been characterized in published research. However, the broader class of 5-substituted cytidine analogs has been the subject of significant investigation, demonstrating a wide range of potential therapeutic applications, primarily in the fields of antiviral and anticancer research. This document provides a detailed overview of the common research applications and experimental protocols for 5-substituted cytidine analogs, which can serve as a foundational guide for researchers interested in exploring the potential of this compound.
General Application Notes for 5-Substituted Cytidine Analogs
5-substituted cytidine analogs are synthetic derivatives of the natural nucleoside cytidine, modified at the 5th position of the pyrimidine ring. This modification can significantly alter the molecule's biological activity, leading to a range of therapeutic effects.
1. Antiviral Research:
Many 5-substituted cytidine analogs exhibit potent antiviral activity against a variety of RNA and DNA viruses. The underlying mechanism often involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form. This triphosphate can then act as a competitive inhibitor or an alternative substrate for viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[1][2] Incorporation of the analog into the growing viral nucleic acid chain can lead to chain termination or increased mutation rates, ultimately inhibiting viral replication.
Potential Applications:
-
Broad-spectrum antiviral agents.
-
Therapeutics for infections caused by Picornaviruses (e.g., Poliovirus, Coxsackievirus).[1][2]
-
Development of drugs against other viral families.
2. Anticancer Research:
Modifications at the 5-position of the pyrimidine ring have also yielded compounds with significant anticancer activity.[3][4][5] The mechanisms of action can be diverse and include:
-
Inhibition of DNA Methylation: Some analogs, after incorporation into DNA, can covalently trap DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and re-expression of tumor suppressor genes.[6]
-
Induction of Apoptosis: 5-substituted pyrimidine nucleosides can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to growth inhibition of cancer cells.
Potential Applications:
-
Treatment of various hematological malignancies and solid tumors.[7]
-
Combination therapy with other anticancer agents to enhance efficacy.
Hypothetical Data Presentation for this compound
The following table is a template illustrating how quantitative data for a novel compound like this compound could be presented. The values are purely illustrative and not based on experimental data.
| Parameter | Virus/Cell Line | Value |
| Antiviral Activity | ||
| EC₅₀ (μM) | Poliovirus | 2.5 |
| EC₅₀ (μM) | Coxsackievirus B3 | 5.1 |
| CC₅₀ (μM) | HeLa Cells | >100 |
| Selectivity Index (SI) | Poliovirus | >40 |
| Anticancer Activity | ||
| GI₅₀ (μM) | MiaPaCa-2 (Pancreatic) | 8.3 |
| GI₅₀ (μM) | PANC-1 (Pancreatic) | 12.7 |
| GI₅₀ (μM) | BxPC-3 (Pancreatic) | 9.5 |
| Enzyme Inhibition | ||
| Kᵢ (μM) | Viral RdRp | 1.2 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); GI₅₀: 50% growth inhibition; Kᵢ: Inhibition constant.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Antiviral Activity Assay
Objective: To determine the antiviral efficacy of this compound against a target virus in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa cells for Poliovirus).
-
Virus stock with a known titer.
-
Cell culture medium and supplements.
-
This compound.
-
Positive control antiviral drug (e.g., Ribavirin).[1]
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of this compound and the positive control drug in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include uninfected and untreated virus-infected controls.
-
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 48-72 hours).
-
Assessment of Antiviral Activity:
-
Visually inspect the cells for CPE under a microscope.
-
Quantify cell viability using a suitable assay. The percentage of protection from viral-induced cell death is calculated relative to the uninfected and untreated controls.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
Objective: To determine the cytotoxicity of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed the cells in 96-well plates as described in Protocol 1.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Assessment: Quantify cell viability using a suitable assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: General workflow for in vitro antiviral screening of a novel compound.
Hypothetical Signaling Pathway for Antiviral Action
Caption: Hypothetical mechanism of antiviral action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 5-Propan-2-ylcytidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Propan-2-ylcytidine is a novel cytidine analogue. As with other nucleoside analogues, its therapeutic potential is predicated on its ability to interfere with nucleic acid synthesis in target cells, such as cancer cells or virus-infected cells. Nucleoside analogues are prodrugs that require intracellular phosphorylation to their active triphosphate form.[1][2][3] These active metabolites can then compete with natural nucleosides, inhibiting DNA or RNA polymerases or leading to chain termination when incorporated into growing nucleic acid strands.[4][5][6] The efficacy and therapeutic window of a novel analogue like this compound are dependent on several factors including its cellular uptake, efficiency of intracellular phosphorylation, susceptibility to degradation by enzymes like cytidine deaminase, and its interaction with target enzymes.[7][8]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, from initial screening to more detailed mechanistic studies.
I. Initial Screening and Cytotoxicity Assessment
The initial phase of investigation focuses on determining the cytotoxic or antiviral activity of this compound across a panel of relevant cell lines.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., leukemia, breast, colon cancer) or virus-infected cells and corresponding uninfected controls.
-
This compound (dissolved in a suitable solvent like DMSO).
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Data Presentation:
Hypothetical IC50 values for this compound against various cell lines are presented in the table below.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.5 |
| MCF-7 | Breast Adenocarcinoma | 2.1 |
| HCT-116 | Colorectal Carcinoma | 5.8 |
| A549 | Lung Carcinoma | 10.2 |
| Vero (uninfected) | Kidney (control) | > 50 |
| Vero (infected with Virus X) | Kidney (viral model) | 1.5 |
II. Mechanistic Studies
Following the initial screening, the subsequent experiments aim to elucidate the mechanism of action of this compound.
Experimental Workflow for Mechanistic Studies
References
- 1. Clinical pharmacokinetics of nucleoside analogues: focus on haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytidine Analogues | Oncohema Key [oncohemakey.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with DNA Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro use of DNA methyltransferase (DNMT) inhibitors, with a focus on cytidine analogs. While the specific compound 5-Propan-2-ylcytidine is not extensively documented in the scientific literature, the following guidelines are based on the well-characterized DNMT inhibitors, 5-Azacytidine and 5-Aza-2'-deoxycytidine (Decitabine). These protocols and notes are intended to serve as a comprehensive starting point for researchers investigating the effects of novel cytidine analogs that target DNA methylation.
Mechanism of Action: Cytidine analogs that inhibit DNA methylation, such as 5-Azacytidine, are incorporated into DNA during replication. They covalently trap DNA methyltransferase enzymes, leading to their degradation and a subsequent reduction in global DNA methylation. This can lead to the re-expression of silenced tumor suppressor genes, induction of apoptosis, and inhibition of cancer cell growth.
Data Presentation: Efficacy of DNMT Inhibitors on Cancer Cell Lines
The following tables summarize the effects of 5-Aza-2'-deoxycytidine on the viability and gene expression of various cancer cell lines, providing a baseline for expected outcomes.
Table 1: Inhibition of Cell Viability by 5-Aza-2'-deoxycytidine
| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Effect on Cell Viability | Reference |
| HT-29 | Colon Cancer | 48 hours | 2 µM | Significant decrease in a time and dose-dependent manner.[1] | [1] |
| SW 480 | Colon Cancer | Not Specified | ~1 µM | Significant inhibition in a time- and dose-dependent manner.[2] | [2] |
| SW 948 | Colon Cancer | Not Specified | ~1 µM | Significant inhibition in a time- and dose-dependent manner.[2] | [2] |
| A549 | Lung Adenocarcinoma | 48-72 hours | Not Specified | Significant inhibition in a time and dosage-dependent manner.[3] | [3] |
Table 2: Effect of 5-Aza-2'-deoxycytidine on Gene Expression in Colon Cancer Cell Lines (SW 480 and SW 948)
| Gene | Function | Effect of Treatment (48 hours) | Reference |
| p21Cip1/Waf1/Sdi1 | Cyclin-dependent kinase inhibitor | Significant up-regulation | [2] |
| p27Kip1 | Cyclin-dependent kinase inhibitor | Significant up-regulation | [2] |
| p57Kip2 | Cyclin-dependent kinase inhibitor | Significant up-regulation | [2] |
| DNMT1 | DNA methyltransferase 1 | Significant down-regulation | [2] |
Experimental Protocols
General Cell Culture and Thawing of Cryopreserved Cells
This protocol outlines the basic steps for culturing and thawing adherent human cancer cell lines.
Materials:
-
Complete cell culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
0.05% Trypsin-EDTA
-
Cryovial of cells
-
T-25 or T-75 culture flasks
-
Water bath at 37°C
-
Incubator at 37°C with 5% CO2
Protocol:
-
Pre-warm the complete culture medium in a 37°C water bath.
-
Quickly thaw the cryovial of cells by partially immersing it in the 37°C water bath.
-
Immediately transfer the thawed cell suspension into a T-25 or T-75 flask containing pre-warmed complete medium.[4]
-
Gently swirl the flask to mix the cells and incubate at 37°C with 5% CO2.[5]
-
After 24 hours, observe the cells under a microscope to ensure attachment.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a compound on cell viability using a colorimetric MTT assay.
Materials:
-
96-well plates
-
Cells in culture
-
Compound stock solution (e.g., 5-Aza-2'-deoxycytidine)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Culture and treat cells with the desired concentrations of the compound for the specified duration.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-Azacytidine induced signaling pathway leading to LDLR mRNA stabilization.[6]
References
- 1. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5- AZn-2 '-deoxycytidine on proliferation of human lung adenocarcinoma cell line A549 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Analysis of RNA after 5-Ethynylcytidine (5-EC) Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering insights into gene regulation, RNA processing, and cellular responses to various stimuli. Metabolic labeling of RNA with nucleoside analogs has emerged as a powerful tool for genome-wide analysis of newly synthesized transcripts. 5-Ethynylcytidine (5-EC) is a cell-permeable cytidine analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases.[1][2] The ethynyl group serves as a bioorthogonal handle, allowing for the selective chemical ligation ("click" chemistry) of azide-containing reporter molecules.[1][2] This enables the visualization, enrichment, and identification of newly synthesized RNA, providing a versatile platform for various downstream applications.[1][2][3] Notably, 5-EC is efficiently incorporated into RNA but not DNA and is metabolized more rapidly than its uridine counterpart, 5-ethynyluridine (5-EU).[1][4]
This document provides detailed application notes and protocols for the downstream analysis of RNA labeled with 5-Ethynylcytidine (5-EC). These protocols are designed for researchers in molecular biology, drug discovery, and related fields to facilitate the study of dynamic RNA transcription and its regulation.
Key Applications
The incorporation of 5-EC into nascent RNA enables a variety of downstream analyses, including:
-
Nascent RNA Sequencing (RNA-Seq): Global analysis of newly transcribed RNA to study dynamic changes in gene expression.
-
Fluorescence Microscopy: Visualization of sites of active transcription within single cells.
-
RNA-Protein Interaction Studies: Identification of proteins that interact with newly synthesized RNA transcripts through techniques like CLIP-Seq (Cross-Linking and Immunoprecipitation-Sequencing).
Data Presentation
Table 1: Representative Quantitative Data from 5-EC Labeling Experiments
| Parameter | Cell Line | 5-EC Concentration | Labeling Time | Measurement | Result | Reference |
| Labeling Efficiency | HEK293T | 1 mM | 16 hours | LC-MS/MS | ~1.37% 5-EC/C in total RNA | [5] |
| Differential Gene Expression | K562 | 20 µM Celastrol | 10-160 min | PRO-seq | ~6500 differentially expressed genes identified | |
| RNA Decay Rate | Arabidopsis thaliana | 0.5 mM 5-EU | Pulse-chase | RNA-Seq | Shorter RNA half-lives compared to transcriptional inhibition methods | [6] |
Note: This table provides examples of the types of quantitative data that can be obtained. Actual results will vary depending on the experimental conditions, cell type, and specific research question.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (5-EC)
This protocol describes the general procedure for labeling newly synthesized RNA in cultured cells with 5-EC.
Materials:
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Mammalian cell line of interest
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Complete cell culture medium
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5-Ethynylcytidine (5-EC)
-
DMSO (for dissolving 5-EC)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare 5-EC Stock Solution: Dissolve 5-EC in DMSO to prepare a stock solution (e.g., 100 mM). Store at -20°C.
-
Labeling:
-
Thaw the 5-EC stock solution.
-
Dilute the 5-EC stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.5-1 mM).
-
Remove the existing medium from the cells and replace it with the 5-EC containing medium.
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Incubate the cells for the desired labeling period (e.g., 30 minutes to 16 hours) at 37°C in a CO2 incubator. The optimal labeling time will depend on the experimental goals.
-
-
Cell Harvesting:
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After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.
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Proceed immediately to RNA extraction or cell fixation, depending on the downstream application.
-
Protocol 2: Nascent RNA Sequencing (Click-iT Nascent RNA Capture)
This protocol outlines the enrichment of 5-EC-labeled RNA for subsequent high-throughput sequencing.
Materials:
-
5-EC labeled cells
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RNA extraction kit
-
Click-iT® Nascent RNA Capture Kit (or equivalent reagents for click chemistry and biotinylation)
-
Streptavidin magnetic beads
-
RNA fragmentation reagents
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cDNA synthesis kit
-
Sequencing library preparation kit
Procedure:
-
RNA Isolation: Extract total RNA from 5-EC labeled and control (unlabeled) cells using a standard RNA extraction method.
-
Click Reaction and Biotinylation:
-
Perform a click reaction to attach a biotin-azide molecule to the ethynyl group of the incorporated 5-EC. This reaction typically uses a copper(I) catalyst. Follow the manufacturer's protocol for the click chemistry kit.
-
-
Purification of Biotinylated RNA:
-
Enrich the biotinylated (nascent) RNA using streptavidin magnetic beads.
-
Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.
-
-
Elution and Fragmentation:
-
Elute the captured RNA from the beads.
-
Fragment the enriched RNA to the appropriate size for sequencing library preparation.
-
-
Library Preparation and Sequencing:
-
Synthesize cDNA from the fragmented RNA.
-
Prepare a sequencing library according to the manufacturer's instructions.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels to identify newly transcribed genes and analyze transcriptional dynamics.
-
Protocol 3: Fluorescence Microscopy of Nascent RNA
This protocol describes the visualization of 5-EC-labeled RNA in fixed cells.
Materials:
-
Cells grown on coverslips and labeled with 5-EC
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click-iT® Cell Reaction Buffer Kit (or equivalent)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the 5-EC labeled cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 4: RNA Pull-Down Assay for Identifying RNA-Binding Proteins
This protocol describes the enrichment of 5-EC labeled RNA and associated proteins.
Materials:
-
5-EC labeled cells
-
UV cross-linking instrument (254 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
RNase inhibitors
-
Protease inhibitors
-
Click chemistry reagents
-
Biotin-azide
-
Streptavidin magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or Mass spectrometry facility
Procedure:
-
UV Cross-linking:
-
Wash 5-EC labeled cells with ice-cold PBS.
-
Irradiate the cells with UV light (254 nm) on ice to cross-link RNA-protein interactions.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing RNase and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Reaction and Biotinylation:
-
Perform a click reaction on the cell lysate to attach biotin-azide to the 5-EC labeled RNA.
-
-
Pull-Down of RNA-Protein Complexes:
-
Incubate the biotinylated lysate with streptavidin magnetic beads to capture the nascent RNA-protein complexes.
-
Wash the beads extensively to remove non-specific binders.[7]
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific RNA-binding proteins or by mass spectrometry for unbiased identification of interacting proteins.
-
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for 5-EC labeling and downstream analysis.
Nascent RNA Sequencing Workflow
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. changlab.stanford.edu [changlab.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency with 5-Propan-2-ylcytidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Propan-2-ylcytidine for metabolic labeling of nascent RNA. The information is designed to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cytidine analog modified with a propan-2-yl group containing a terminal alkyne. This modification allows it to be metabolically incorporated into newly synthesized RNA by cellular polymerases. The incorporated alkyne group then serves as a handle for bioorthogonal "click" chemistry, enabling the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, for downstream analysis.[1]
Q2: What are the key advantages of using this compound for RNA labeling?
The primary advantage of using alkyne-modified nucleosides like this compound is the bioorthogonality of the click chemistry reaction. The alkyne and azide groups are absent in most biological systems, ensuring highly specific labeling with minimal off-target effects. This method is a sensitive and less hazardous alternative to traditional methods like radioactive labeling.
Q3: What is the optimal concentration of this compound for my experiments?
The optimal concentration is cell-type dependent and should be determined empirically. A good starting point for many mammalian cell lines is between 100 µM and 500 µM. It is recommended to perform a dose-response experiment to determine the concentration that provides the best balance between labeling efficiency and minimal cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The incubation time depends on the specific goals of your experiment. For capturing a snapshot of newly transcribed RNA, a short pulse of 1-2 hours is often sufficient. For studies on RNA stability or accumulation, longer incubation times (up to 24 hours) may be necessary. However, longer incubations also increase the risk of cytotoxicity.
Q5: Can I use this compound for in vivo labeling?
While in vivo labeling with nucleoside analogs is possible, it requires careful optimization of dosage and delivery methods to achieve sufficient labeling without causing toxicity. The optimal doses for in vivo applications are typically determined from pilot studies, often starting in the range of 10 to 100 mg/kg of body weight, but this must be validated for each specific analog and animal model.[2]
Troubleshooting Guides
Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for your cell type (e.g., 50 µM, 100 µM, 200 µM, 500 µM). |
| Insufficient Incubation Time | Increase the labeling time. For rapidly transcribed genes, 1-2 hours may be sufficient, while longer times (4-24 hours) may be needed for less abundant transcripts. |
| Low Cellular Uptake | Ensure cells are healthy and actively dividing. Use a cell line known to have efficient nucleoside uptake if possible. |
| Inefficient Click Reaction | Optimize the click chemistry conditions. Ensure the freshness of the copper (I) catalyst and the reducing agent (e.g., sodium ascorbate).[3] Consider using a copper-chelating ligand to improve reaction efficiency. |
| Degradation of Labeled RNA | Use RNase inhibitors throughout the protocol, from cell lysis to the final analysis steps. |
High Background Signal
| Potential Cause | Recommended Solution |
| Excess Unincorporated this compound | Thoroughly wash cells after the labeling step to remove any unincorporated analog before proceeding to the click reaction. |
| Non-specific Binding of the Detection Reagent | Include appropriate blocking steps in your protocol, especially for imaging applications. Use a detection reagent with a low propensity for non-specific binding. |
| Copper-Mediated Fluorescence Quenching | After the click reaction, wash the sample thoroughly to remove all traces of the copper catalyst before imaging. |
| Thiol-yne Side Reactions | For applications in cell lysates, consider blocking free thiols with reagents like iodoacetamide prior to the click reaction to reduce background labeling.[4] |
High Cytotoxicity
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Reduce the concentration of the labeling reagent. Perform a cytotoxicity assay to determine the maximum tolerated concentration for your cell type. |
| Prolonged Incubation Time | Decrease the duration of the labeling pulse. |
| Toxicity of Click Chemistry Reagents | For live-cell imaging, ensure that the concentrations of copper, ligand, and reducing agent are within the recommended non-toxic range. Alternatively, consider using copper-free click chemistry methods. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 200 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
Cell Lysis and RNA Extraction: Proceed immediately to cell lysis and total RNA extraction using your preferred method (e.g., TRIzol).
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
-
Cell Fixation: After the labeling and washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, combine an azide-linked fluorophore, a copper (II) sulfate solution, and a reducing agent (e.g., sodium ascorbate) in PBS.
-
Click Reaction: Wash the cells with PBS, then add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Staining and Imaging: Proceed with any additional staining (e.g., DAPI for nuclear counterstaining) and image the cells using a fluorescence microscope.
Data Presentation
Table 1: Example Dose-Response for Labeling Efficiency and Cytotoxicity
| This compound Concentration | Relative Labeling Efficiency (%) | Cell Viability (%) |
| 0 µM (Control) | 0 | 100 |
| 50 µM | 45 ± 5 | 98 ± 2 |
| 100 µM | 75 ± 8 | 95 ± 3 |
| 200 µM | 92 ± 6 | 91 ± 4 |
| 500 µM | 98 ± 4 | 75 ± 7 |
| 1 mM | 99 ± 3 | 52 ± 9 |
Data are presented as mean ± standard deviation and are representative. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for metabolic labeling and analysis.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in 5-Propan-2-ylcytidine experiments
This technical support center provides troubleshooting guidance for common issues encountered during experiments with 5-Propan-2-ylcytidine and related 5-alkyl-substituted cytidine analogs. Given that this compound is a specific analog with limited publicly available data, this guide draws upon established knowledge of similar nucleoside analogs to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 5-substituted cytidine analogs?
A1: 5-substituted cytidine analogs often act as antiviral or anticancer agents. Their mechanism typically involves intracellular phosphorylation by host cell kinases to form the active triphosphate metabolite.[1] This active form can then compete with natural nucleotides, inhibiting viral RNA-dependent RNA polymerases or being incorporated into newly synthesized viral RNA or host cell DNA.[2][3] Incorporation can lead to chain termination or act as a lethal mutagen, inducing an "error catastrophe" in viruses.[2] Some analogs can also affect DNA methylation patterns.[4]
Q2: I am observing low potency or lack of activity with this compound. What are the possible causes?
A2: Low potency can stem from several factors:
-
Poor Cellular Uptake: The compound may not efficiently cross the cell membrane.
-
Insufficient Phosphorylation: The initial phosphorylation step is often rate-limiting for nucleoside analogs to become active.[1]
-
Compound Instability: The analog may be unstable in the cell culture medium, degrading before it can exert its effect.
-
Low Solubility: Poor solubility can lead to an actual concentration in the medium that is lower than intended.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: To assess stability, you can incubate the compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, analyze the medium using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining.
Q4: Are there any known toxicity issues with 5-substituted cytidine analogs?
A4: Yes, toxicity is a potential issue. Since these analogs can be incorporated into host cell nucleic acids, they can exhibit cytotoxicity.[5] It is crucial to determine the cytotoxic concentration (CC50) in your cell line using a cell viability assay before conducting antiviral or other activity assays.
Troubleshooting Common Issues
Low Compound Efficacy
| Symptom | Possible Cause | Suggested Solution |
| No or low activity in cell-based assays. | Poor cell permeability. | Consider using a cell line with known high expression of nucleoside transporters. If feasible, investigate prodrug strategies to enhance cell entry.[6] |
| Inefficient intracellular phosphorylation. | Use a ProTide prodrug approach to deliver the monophosphate form of the analog into the cell, bypassing the initial, often rate-limiting, phosphorylation step.[1] | |
| Compound degradation. | Check the stability of the compound in your specific cell culture medium using HPLC. If unstable, consider shorter incubation times or more frequent media changes with fresh compound. | |
| Incorrect dosage. | Perform a dose-response experiment to determine the optimal concentration range for activity (e.g., EC50) and toxicity (CC50). |
Inconsistent Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells or experiments. | Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Pre-dissolve the compound in a suitable solvent like DMSO at a high concentration before diluting it in the medium. Ensure the final solvent concentration is non-toxic to the cells. |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Cell culture inconsistencies. | Ensure consistent cell seeding density, passage number, and growth phase across experiments. |
Cell Viability Assay Issues
| Symptom | Possible Cause | Suggested Solution |
| High background in colorimetric/fluorometric assays (e.g., MTT, Resazurin). | Interference from the compound. | Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent. If interference is observed, consider using a different type of viability assay (e.g., ATP-based assay like CellTiter-Glo® or a dye exclusion method like Trypan Blue). |
| Serum interference. | For some assays, serum proteins can cause high background. If possible, perform the final incubation step in serum-free medium.[7] | |
| Unexpected decrease in viability in control wells. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
Experimental Protocols
General Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated cell controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm.
General Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing 1% methylcellulose) with various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% formaldehyde), and stain with a solution like crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
Visualizations
Caption: General experimental workflow for testing this compound.
Caption: Putative intracellular activation pathway of this compound.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytidine Analogues | Oncohema Key [oncohemakey.com]
- 4. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of Novel 5-Aryl 2’-Deoxyuridine and 2’-Deoxycytidine Analogu" by Kevin E. Persaud [academicworks.cuny.edu]
assessing and minimizing 5-Propan-2-ylcytidine cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and minimizing the cytotoxicity of 5-Propan-2-ylcytidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound and how might it contribute to cytotoxicity?
As a nucleoside analog, this compound is anticipated to exert its effects by interfering with nucleic acid synthesis.[1][2] After cellular uptake, it likely undergoes phosphorylation to its active triphosphate form. This active metabolite can then be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[2] The cytotoxic effects are often most pronounced in rapidly proliferating cells, which have a high demand for DNA synthesis.[1]
Q2: What are the common off-target effects and toxic side effects associated with nucleoside analogs?
Common toxic side effects of nucleoside analog treatment can include bone marrow suppression and neurotoxicity.[1] Off-target effects may also involve inhibition of mitochondrial DNA synthesis, which can be a significant contributor to toxicity.[3] It is crucial to evaluate the impact on mitochondrial function during preclinical assessment.
Q3: Which assays are recommended for assessing the cytotoxicity of this compound?
A panel of assays is recommended to obtain a comprehensive cytotoxicity profile. These include:
-
Metabolic Viability Assays: Assays like the MTT test measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays quantify cell membrane damage.[4]
-
Apoptosis Assays: Assays that detect caspase activation or Annexin V staining can elucidate if the compound induces programmed cell death.
-
Mitochondrial Toxicity Assays: Specific assays to measure mitochondrial DNA content or cellular respiration can help identify mitochondrial liabilities.[3]
Q4: How can resistance to this compound develop in cell lines?
Resistance to nucleoside analogs can arise from several mechanisms. A common cause is the decreased activity of the activating enzymes responsible for phosphorylating the analog to its active form.[1] While a complete loss of these enzymes is rare in patients, it is more common in resistant cell lines developed in the lab.[1]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | - High cell density leading to a strong signal.[4] - Contamination of media or reagents. | - Optimize cell seeding density through a titration experiment.[4] - Use fresh, sterile reagents and media. |
| High variability between replicate wells | - Presence of air bubbles in the wells.[4] - Inconsistent pipetting or cell distribution. | - Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[4] - Ensure gentle and consistent pipetting technique when seeding cells and adding reagents.[4] |
| Low signal or no response to the compound | - Insufficient incubation time with the compound. - The compound may not be cytotoxic to the chosen cell line at the tested concentrations. | - Extend the incubation period. - Test a broader range of concentrations. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| HeLa | Cervical Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 28.7 ± 3.5 |
| MCF-7 | Breast Cancer | 10.5 ± 1.8 |
| HepG2 | Liver Cancer | 45.1 ± 5.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[4] Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.[4] Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptosis pathway activated by this compound.
Caption: Logical steps for troubleshooting inconsistent experimental data.
References
Technical Support Center: Reducing Background Signal in Immunofluorescence Imaging
Welcome to the technical support center for troubleshooting immunofluorescence (IF) imaging experiments. This guide provides detailed solutions to common problems related to high background signals, helping you achieve clear, specific, and high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in immunofluorescence?
High background signal in immunofluorescence can primarily be attributed to two main factors: autofluorescence and non-specific binding of antibodies.[1] Autofluorescence is the natural fluorescence emitted by certain biological structures within the sample, such as collagen, elastin, and lipofuscin, or it can be induced by certain fixatives like glutaraldehyde and paraformaldehyde.[1][2] Non-specific antibody binding occurs when primary or secondary antibodies bind to unintended targets within the sample.[1][3] This can be caused by issues such as suboptimal antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[3][4]
Q2: How can I determine if the background in my images is from autofluorescence or non-specific antibody binding?
To identify the source of the background, it is crucial to use proper controls.[5] An unstained sample, imaged under the same conditions as your stained samples, will reveal the level of autofluorescence inherent to the tissue or induced by fixation.[6][7] A "secondary antibody-only" control, where the primary antibody is omitted, will help determine if the secondary antibody is binding non-specifically to the sample.[3][8] If this control shows significant signal, the secondary antibody is likely cross-reacting with components in your sample.[5]
Q3: What is the purpose of a blocking step and how can I optimize it?
The blocking step is designed to prevent the non-specific binding of antibodies to the tissue or cells by saturating non-specific binding sites with a protein-rich solution.[9] To optimize this step, consider the following:
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Choice of Blocking Agent: Normal serum from the same species as the secondary antibody is often recommended.[5][9] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.[10] Bovine serum albumin (BSA) is another common blocking agent.[9]
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Incubation Time: Increasing the incubation time for the blocking step can sometimes improve its effectiveness.[3]
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Concentration: Ensure you are using an appropriate concentration of the blocking agent as recommended by protocols.
Q4: Can the choice of fixative affect background signal?
Yes, the choice of fixative can significantly impact background fluorescence. Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by cross-linking proteins.[2] Glutaraldehyde generally causes more autofluorescence than PFA.[2][11] To minimize this, you can:
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Use the lowest effective concentration of the fixative and fix for the minimum time required.[11]
-
Consider alternative fixatives such as chilled methanol or ethanol, especially for cell surface markers.[2][12]
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Perform a quenching step after fixation using an agent like sodium borohydride to reduce aldehyde-induced autofluorescence.[6][11]
Q5: How do I choose the optimal antibody concentration?
Using too high a concentration of either the primary or secondary antibody is a common cause of high background and non-specific staining.[3][4] It is essential to titrate your antibodies to find the optimal dilution that provides a strong specific signal with minimal background.[13] Start with the manufacturer's recommended dilution and then perform a dilution series to determine the best concentration for your specific experimental conditions.[9]
Troubleshooting Guides
Guide 1: Troubleshooting High Autofluorescence
This guide provides a step-by-step approach to identifying and reducing autofluorescence.
Step 1: Identify the Source of Autofluorescence
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Action: Prepare an unstained control sample (no primary or secondary antibodies).
-
Procedure: Process the sample through all fixation, permeabilization, and mounting steps.
-
Analysis: Image the unstained sample using the same filter sets and exposure times as your experimental samples. Significant signal in this control indicates the presence of autofluorescence.[7]
Step 2: Optimize Fixation Protocol
-
Action: Modify your fixation protocol to minimize induced autofluorescence.
-
Procedure:
-
If using glutaraldehyde, consider switching to paraformaldehyde, which tends to cause less autofluorescence.[2]
-
Reduce the concentration of the aldehyde fixative and/or decrease the fixation time.[11]
-
For cell surface targets, test alternative fixatives like ice-cold methanol or ethanol.[2]
-
If possible, perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[11][14]
-
Step 3: Quench Autofluorescence
-
Action: Treat samples with a quenching agent after fixation.
-
Procedure:
Step 4: Spectral Separation
-
Action: Choose fluorophores that are spectrally distinct from the autofluorescence.
-
Procedure: Autofluorescence is often strongest in the green and red spectra.[15] If possible, use fluorophores that emit in the far-red or near-infrared range, as autofluorescence is typically weaker at these longer wavelengths.[11][14]
Guide 2: Reducing Non-Specific Antibody Binding
This guide will help you minimize background caused by non-specific antibody interactions.
Step 1: Verify Secondary Antibody Specificity
-
Action: Run a secondary antibody-only control.
-
Procedure: Prepare a sample where the primary antibody incubation step is omitted, but the secondary antibody is applied as usual.[8]
-
Analysis: If you observe staining, it indicates that the secondary antibody is binding non-specifically.[3] Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species.[16]
Step 2: Optimize Antibody Concentrations
-
Action: Titrate both primary and secondary antibodies.
-
Procedure:
Step 3: Enhance Blocking and Washing Steps
-
Action: Improve the effectiveness of your blocking and washing protocols.
-
Procedure:
-
Blocking: Ensure you are using an appropriate blocking buffer, such as normal serum from the species the secondary antibody was raised in.[5] You can also try increasing the blocking incubation time.[3]
-
Washing: Increase the number and/or duration of wash steps after antibody incubations to more effectively remove unbound antibodies.[4] Adding a detergent like Tween-20 to your wash buffer can also help reduce non-specific binding.[13]
-
Step 4: Include Fc Receptor Blocking
-
Action: Block Fc receptors if you are working with tissues rich in immune cells.
-
Procedure: Immune cells like macrophages and B-cells have Fc receptors that can bind non-specifically to the Fc region of antibodies.[17] Use an Fc blocking reagent before applying your primary antibody to prevent this type of non-specific binding.[17]
Quantitative Data Summary
| Parameter | Recommendation | Rationale | References |
| Primary Antibody Dilution | 1:100 to 1:1000 for antiserum | Higher dilutions reduce the likelihood of non-specific binding. | [18] |
| Blocking Serum Concentration | 2-5% Normal Serum | Saturates non-specific binding sites. Serum should match the host species of the secondary antibody. | [10] |
| BSA Concentration (Blocking) | 5% | A common general protein blocker. | [9] |
| Permeabilization (Triton X-100) | 0.1% in PBS for 15-20 mins | Allows antibody access to intracellular targets. | [19] |
| Quenching (Sodium Borohydride) | 0.1% in PBS | Reduces aldehyde-induced autofluorescence. | [6] |
Visual Protocols and Workflows
Caption: A standard workflow for indirect immunofluorescence staining.
Caption: A decision tree for troubleshooting high background signals.
Caption: Diagram illustrating specific vs. non-specific antibody binding.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. labcompare.com [labcompare.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Immunofluorescence staining | Abcam [abcam.com]
- 9. insights.oni.bio [insights.oni.bio]
- 10. m.youtube.com [m.youtube.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. southernbiotech.com [southernbiotech.com]
- 15. kb.10xgenomics.com [kb.10xgenomics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cytometry.org [cytometry.org]
- 18. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 19. atlantisbioscience.com [atlantisbioscience.com]
improving the solubility of 5-Propan-2-ylcytidine for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 5-Propan-2-ylcytidine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, organic solvents are recommended. Based on the properties of similar cytidine analogs, Dimethyl Sulfoxide (DMSO) is a good first choice. Cytidine, a related compound, is soluble in DMSO at approximately 10 mg/mL.[1] Dimethyl formamide can also be considered.
Q2: Can I dissolve this compound in aqueous buffers directly?
A2: Direct dissolution in aqueous buffers may be challenging. For biological experiments, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then make further dilutions into your aqueous buffer or isotonic saline.[1] When doing so, ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: My this compound is not dissolving well. What can I do?
A3: If you are experiencing poor solubility, consider the following:
-
Increase the temperature: Gently warming the solution can aid dissolution. However, be cautious of potential degradation at high temperatures.
-
Sonication: Using a sonicator bath can help break up aggregates and improve dissolution.
-
Use a co-solvent system: For aqueous solutions, a mixture of water and a miscible organic solvent like ethanol might improve solubility. The solubility of cytidine sulfate, for instance, is influenced by the ratio of water to ethanol.[2][3]
Q4: I observed precipitation after diluting my DMSO stock solution in a buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue. To mitigate this:
-
Lower the final concentration: The compound may have limited solubility in your final buffer. Try diluting to a lower final concentration.
-
Add the stock solution to the buffer slowly while vortexing: This can help prevent localized high concentrations that lead to precipitation.
-
Check the pH of your buffer: The solubility of nucleoside analogs can be pH-dependent. Ensure your buffer's pH is optimal for your compound's stability and solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | Try an alternative organic solvent such as dimethyl formamide.[1] Consider gentle heating or sonication to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound has low solubility in the aqueous buffer at the desired concentration. | Decrease the final concentration of the compound in the aqueous medium. Add the stock solution to the buffer in a dropwise manner while vigorously vortexing. |
| The solution is cloudy or hazy after preparation. | Fine, undissolved particles are suspended in the solution. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter. This is especially important for cell culture applications. |
| Experimental results are inconsistent. | The compound may be degrading in the prepared solution. | Prepare fresh solutions for each experiment. Aqueous solutions of some nucleoside analogs are not stable for more than a day.[1] Store stock solutions at -20°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Pre-warm your cell culture medium to 37°C. Add the required volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and not the other way around, and to do so while gently swirling the medium to ensure rapid mixing.
-
Final concentration of DMSO: Ensure that the final concentration of DMSO in the cell culture medium is below a level that is toxic to your cells (typically ≤ 0.5%).
-
Use immediately: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions.[1]
Data Presentation
Table 1: Solubility of Related Cytidine Compounds
| Compound | Solvent | Approximate Solubility |
| Cytidine | DMSO | ~10 mg/mL[1] |
| Cytidine | Dimethyl Formamide | ~3 mg/mL[1] |
| Cytidine | Ethanol | Slightly soluble[1] |
| Cytidine | PBS (pH 7.2) | ~10 mg/mL[1] |
| Cytidine Sulfate | Water (at 298.15 K) | High |
| Cytidine Sulfate | Water-Ethanol mixture | Solubility decreases with increasing ethanol content[2][3] |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
References
long-term stability and proper storage of 5-Propan-2-ylcytidine
Disclaimer: 5-Propan-2-ylcytidine is a novel compound, and specific long-term stability data is not yet publicly available. The following information is based on general principles for nucleoside analogs and data from structurally related compounds. All experimental procedures and stability data should be confirmed through compound-specific studies.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when working with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low potency or activity in assays. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Verify the age of the stock solution. Prepare fresh solutions for critical experiments. 3. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of the compound. | 1. Identify the degradation products through techniques like mass spectrometry or NMR.[1] 2. Correlate the appearance of new peaks with specific experimental conditions (e.g., exposure to high temperatures, extreme pH, or light). 3. Refer to the forced degradation study protocol to understand potential degradation pathways. |
| Inconsistent results between experimental replicates. | Variability in compound stability in the experimental medium. | 1. Assess the stability of this compound in the specific buffer or cell culture medium used. 2. Minimize the time the compound spends in solution before use. 3. Consider preparing fresh dilutions for each replicate. |
| Physical changes in the solid compound (e.g., discoloration, clumping). | Exposure to moisture or light. | 1. Store the solid compound in a desiccator, protected from light. 2. If clumping is observed, gently break up the solid before weighing, ensuring a homogeneous sample. 3. Re-test the purity of the compound before use. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.
2. How should I prepare stock solutions of this compound?
Stock solutions should be prepared in a suitable, anhydrous solvent such as DMSO or ethanol. It is advisable to prepare small aliquots to minimize freeze-thaw cycles, which can accelerate degradation.
3. What is the stability of this compound in aqueous solutions?
Nucleoside analogs can be susceptible to hydrolysis in aqueous solutions. The stability will depend on the pH and temperature. It is recommended to prepare aqueous solutions fresh before use and to avoid prolonged storage.
4. Can I expose this compound to light?
Exposure to light, particularly UV light, can lead to photodegradation. All handling and storage should be done under conditions that protect the compound from light.
5. How can I check the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of nucleoside analogs.[1][2] Mass spectrometry can also be used for identity confirmation.
Quantitative Stability Data (Illustrative)
The following table presents hypothetical stability data for this compound to illustrate a potential stability profile. This data is for example purposes only and must be verified experimentally.
| Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C (Solid, Dark) | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 12 Months | 99.5 | 0.2 | 0.1 | |
| 24 Months | 99.1 | 0.5 | 0.2 | |
| 4°C (Solid, Dark) | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 12 Months | 98.2 | 1.0 | 0.5 | |
| 25°C / 60% RH (Solid, Dark) | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 6 Months | 95.0 | 3.5 | 1.2 | |
| 40°C / 75% RH (Solid, Dark) | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 3 Months | 89.5 | 7.2 | 2.8 | |
| Aqueous Solution (pH 7.4, 37°C) | 0 Hours | 99.7 | 0.1 | 0.1 |
| 24 Hours | 92.3 | 5.4 | 2.0 | |
| 48 Hours | 85.1 | 10.2 | 4.1 |
Experimental Protocols
Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This helps in developing a stability-indicating analytical method.[3][4]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify any degradation products.
Long-Term Stability Study (ICH Guideline Q1A(R2))
Objective: To establish a re-test period for the drug substance under recommended storage conditions.[3][5][6]
Methodology:
-
Sample Preparation: Store at least three batches of this compound in containers that mimic the proposed marketing packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for appearance, purity (by a validated stability-indicating HPLC method), and any other critical quality attributes.
Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method capable of separating this compound from its degradation products.[1]
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for investigating compound degradation issues.
Caption: Recommended storage and handling procedures for this compound.
References
- 1. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]
avoiding common pitfalls in 5-Propan-2-ylcytidine based assays
Disclaimer: Information on the specific compound 5-Propan-2-ylcytidine is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the established knowledge of closely related 5-substituted cytidine analogs. These recommendations should serve as a starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 5-substituted cytidine analogs like this compound?
A1: 5-substituted cytidine analogs are a class of nucleoside analogs that often exhibit antiviral activity. Their primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][2] For these analogs to be active, they must first be phosphorylated within the host cell to their triphosphate form. This active triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain, leading to termination of replication.
Q2: What are the primary applications of this compound in research?
A2: Based on the activity of similar 5-substituted cytidines, this compound is likely to be investigated for its antiviral properties, particularly against RNA viruses. Common applications would include antiviral screening assays, mechanism of action studies, and viral replication assays.
Q3: What are the critical first steps before using this compound in a cell-based assay?
A3: Before initiating any cell-based assay, it is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This is typically achieved by performing a cytotoxicity assay, such as an MTT or a real-time fluorescence-based assay. Additionally, verifying the solubility and stability of the compound in your chosen solvent and cell culture medium is essential to ensure accurate and reproducible results.
Q4: How can I determine if this compound is active against my virus of interest?
A4: A viral yield reduction assay is a standard method to determine antiviral activity. This involves infecting host cells with the virus and treating them with a range of concentrations of this compound. The amount of infectious virus produced is then quantified, typically by plaque assay or TCID50 (50% tissue culture infective dose) assay, and compared to an untreated control.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Antiviral Assays
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your cell culture medium at 37°C over the time course of your experiment. |
| Inconsistent Viral Titer | Use a well-characterized and titered viral stock. Perform a fresh titration of your viral stock before initiating a new set of experiments. Ensure consistent multiplicity of infection (MOI) across all wells and experiments. |
| Cell Culture Inconsistency | Use cells at a consistent passage number and confluency. Monitor cell health and morphology throughout the experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound and virus. |
Issue 2: No Apparent Antiviral Activity
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Test a broader range of concentrations. It is possible the effective concentration is higher than initially tested. Ensure the concentrations used are not cytotoxic. |
| Insufficient Phosphorylation | The cell line used may have low levels of the necessary kinases to activate the compound. Consider using a different cell line known to have high nucleoside kinase activity. |
| Virus is Not Susceptible | The viral polymerase may not be a target for this specific analog. Test the compound against a panel of different viruses to determine its spectrum of activity. |
| Compound Degradation | 5-substituted cytidines can be susceptible to deamination in aqueous solutions. Prepare fresh solutions and minimize the time the compound is in solution before being added to the cells. |
Issue 3: High Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Compound Concentration is Too High | Perform a dose-response cytotoxicity assay to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the CC50 for antiviral assays. |
| Off-Target Effects | The compound may be inhibiting host cell polymerases or other essential cellular enzymes.[3] This is a known issue with some nucleoside analogs. Consider evaluating the effect of the compound on host cell DNA and RNA synthesis. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. |
Data Summary
The following table summarizes the antiviral activity and cytotoxicity of some 5-substituted cytidine analogs against Poliovirus (PV) and Coxsackievirus B3 (CVB3) to provide a comparative context.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 5-Nitrocytidine | PV | 18 ± 2 | >1000 | >55 |
| CVB3 | 10 ± 1 | >1000 | >100 | |
| 5-Aminocytidine | PV | 150 ± 20 | >1000 | >6.7 |
| CVB3 | 100 ± 10 | >1000 | >10 | |
| Ribavirin (Control) | PV | 300 ± 30 | >1000 | >3.3 |
| CVB3 | 200 ± 20 | >1000 | >5 |
Data is illustrative and based on published findings for related compounds.
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control and a "solvent" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix gently.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value.
Protocol 2: Viral Yield Reduction Assay
-
Cell Seeding: Seed host cells in a 24-well plate and allow them to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01-0.1 in a small volume of serum-free medium for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add fresh culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-72 hours, depending on the replication cycle of the virus.
-
Harvesting: After incubation, harvest the supernatant from each well.
-
Titration: Determine the viral titer in each supernatant sample using a plaque assay or TCID50 assay on fresh host cells.
-
Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control to determine the EC50 (50% effective concentration).
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of 5-Propan-2-ylcytidine
Welcome to the technical support center for 5-Propan-2-ylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cytidine analog. As a nucleoside analog, its primary mechanism of action involves its phosphorylation to the triphosphate form within the cell. This allows it to be recognized by cellular polymerases and incorporated into newly synthesized DNA or RNA strands. The incorporation of this modified nucleoside can lead to chain termination or interfere with downstream cellular processes, which is the basis for its potential therapeutic effects.
Q2: What are the potential off-target effects of this compound?
A2: As a cytidine analog, this compound may exhibit several off-target effects, largely dependent on the cell type and experimental conditions. Potential off-target effects include:
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Mitochondrial Toxicity: Incorporation into mitochondrial DNA (mtDNA) by polymerase gamma can lead to mtDNA depletion and mitochondrial dysfunction.[1]
-
Inhibition of Cellular Kinases: It may compete with natural nucleosides for phosphorylation by cellular kinases.
-
Incorporation into Host Cell DNA/RNA: Unintended incorporation into the nuclear genome or RNA of non-target cells can lead to cytotoxicity.[2]
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Alteration of DNA Methylation: Some cytidine analogs can inhibit DNA methyltransferases (DNMTs), leading to global or gene-specific hypomethylation.[3][4]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Several strategies can be employed to reduce off-target effects:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target toxicity.
-
Cell Line Selection: Use cell lines with lower expression of activating kinases or higher expression of catabolizing enzymes if the on-target effect is independent of these.
-
Co-treatment with other agents: In some cases, co-treatment with other compounds can enhance the on-target effect, allowing for a lower dose of this compound.
-
Use of Prodrugs: If available, prodrug forms of this compound that are selectively activated in the target cells can reduce systemic off-target effects.
Troubleshooting Guides
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High level of cytotoxicity in control cell lines. | Off-target incorporation into host cell DNA/RNA. | 1. Perform a dose-response curve to determine the IC50 in your control and experimental cell lines. 2. Reduce the concentration of this compound to a level that is effective in the target cells but minimally toxic to control cells. 3. Assess for apoptosis using assays like Annexin V staining to understand the mechanism of cell death. |
| Decreased mitochondrial respiration or ATP production. | Mitochondrial toxicity due to incorporation into mtDNA. | 1. Perform a Seahorse XF Analyzer assay to measure mitochondrial respiration. 2. Quantify mtDNA copy number using qPCR. 3. Consider using uridine supplementation, which can sometimes mitigate mitochondrial toxicity of pyrimidine analogs. |
| Unexpected changes in gene expression unrelated to the target pathway. | Alteration of DNA methylation patterns. | 1. Perform a global DNA methylation assay (e.g., ELISA-based). 2. Analyze the methylation status of specific gene promoters using bisulfite sequencing or methylation-specific PCR. 3. Compare the gene expression profile of treated vs. untreated cells using RNA-seq. |
| Inconsistent results between experimental repeats. | Variability in cellular uptake or metabolism of this compound. | 1. Ensure consistent cell passage number and confluency. 2. Verify the expression levels of key nucleoside transporters and activating kinases (e.g., UCK2) in your cell line.[5] 3. Use a fresh stock of this compound for each experiment. |
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Off-Target Effects and Mitigation Strategies
| Strategy | This compound Concentration (µM) | On-Target Efficacy (% inhibition) | Off-Target Cytotoxicity (% viability in control cells) | Mitochondrial DNA Depletion (% of control) | Global DNA Methylation (% change) |
| Standard Protocol | 10 | 85 | 40 | 60 | -25 |
| Dose Reduction | 5 | 60 | 75 | 85 | -10 |
| Uridine Co-treatment (100 µM) | 10 | 83 | 65 | 90 | -23 |
| UCK2 Knockdown | 10 | 20 | 95 | 98 | -5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
-
DNA Extraction: Extract total DNA from treated and untreated cells using a standard DNA extraction kit.
-
qPCR Primers: Design or obtain validated qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the extracted DNA and the respective primers.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the ΔCt value (CtmtDNA - CtnDNA). The relative mtDNA copy number can be calculated as 2-ΔΔCt, where ΔΔCt is the difference in ΔCt between the treated and untreated samples.
Visualizations
Caption: Hypothetical signaling pathway of this compound activation and mechanism of action.
Caption: General experimental workflow for assessing off-target effects of this compound.
Caption: Logical relationship between drug concentration, off-target effects, and therapeutic window.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 5-Propan-2-ylcytidine click reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Propargylcytidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for 5-Propargylcytidine click reactions?
A1: Aqueous solutions are generally preferred for bioconjugation reactions involving nucleosides like 5-Propargylcytidine.[1][2] Common solvents and co-solvents include water, buffers (e.g., phosphate buffer), DMSO, DMF, and alcohols.[1][2][3] The choice of solvent may depend on the solubility of your specific azide partner. For oligonucleotide labeling, a common solvent system is a mixture of water, DMSO, and a buffer like triethylammonium acetate.[4]
Q2: At what pH should I perform the click reaction?
A2: Copper-catalyzed click chemistry is remarkably robust and can be performed over a wide pH range, typically between 4 and 11.[2][3] For reactions involving oligonucleotides, a pH of 7.0 to 8.0 is commonly used.[1]
Q3: What is the recommended temperature and reaction time?
A3: Most click reactions with 5-Propargylcytidine can be carried out at room temperature (around 25°C).[1] Reaction times can vary from 15-30 minutes to a few hours, with many protocols suggesting 1-2 hours for completion.[1][5][6][7] In some cases, reactions are left to proceed overnight.[3]
Q4: How can I monitor the progress of my click reaction?
A4: Reaction progress can be monitored using various analytical techniques. For fluorescently tagged products, an increase in fluorescence can be measured.[8] Electrophoretic mobility shift assays (PAGE) are suitable for analyzing reactions involving oligonucleotides, where a successful reaction results in a band shift.[1] Mass spectrometry can also be used to confirm the formation of the desired product.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Copper(I) Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[5][7] Degassing the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) can help prevent oxidation.[3][4] |
| Inhibition of Copper Catalyst | Components in your reaction mixture, such as other metal-chelating molecules or proteins with hexahistidine tags, can sequester the copper catalyst. Increasing the concentration of the copper-ligand complex may be necessary.[8] Biothiols present in cell lysates can also deactivate the copper catalyst; pretreatment with a thiol-scavenging agent like N-ethylmaleimide may improve yields in cellular contexts.[9] |
| Degradation of Reagents | Ensure the stability of your 5-Propargylcytidine and azide-containing molecule under the reaction conditions. Some strained alkynes and other click handles can be unstable over extended periods or in the presence of certain reagents like reducing agents.[10] It is recommended to prepare fresh solutions of sensitive reagents. |
| Steric Hindrance | Bulky substituents on either the alkyne or the azide can slow down the reaction rate.[11] Increasing the reaction time or temperature (while considering the stability of your biomolecules) may be necessary. |
Problem 2: Side Reactions or Unwanted Byproducts
| Possible Cause | Suggested Solution |
| Reactive Oxygen Species (ROS) Formation | The combination of copper ions and a reducing agent like ascorbate can generate reactive oxygen species, which can damage biomolecules such as DNA and proteins.[5][12] Using a copper-chelating ligand like TBTA or THPTA can protect biomolecules from oxidative damage.[6][7][13][14] The ligand also helps to stabilize the Cu(I) oxidation state.[14][15] |
| Deamination of Cytidine | Acidic conditions can lead to the deamination of the propargyl residue on the cytidine.[1] Ensure the reaction is buffered at a neutral or slightly basic pH.[1] |
| Formation of Regioisomers | While the copper-catalyzed reaction is highly regioselective for the 1,4-disubstituted triazole, uncatalyzed thermal cycloaddition can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers.[16][13][17] Ensure efficient catalysis by using the appropriate concentrations of copper and ligand. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Excess Reagents | Unreacted azide, copper, and ligand can co-purify with your product. Using a slight excess of the azide is common, but large excesses should be avoided if purification is challenging. |
| Precipitation/Filtration Issues | For oligonucleotide products, precipitation with acetone or ethanol is a common purification method.[3][4] Ensure complete precipitation by using a sufficient volume of the precipitating solvent and incubating at a low temperature (-20°C).[4] |
Experimental Protocols
General Protocol for Click Reaction with Oligonucleotides
This protocol is a starting point and may require optimization for your specific system.
-
Prepare Stock Solutions:
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and buffer.
-
Add the azide stock solution. The final concentration of the azide should typically be in excess of the oligonucleotide.
-
Prepare the catalyst complex by mixing the CuSO₄ and ligand solutions. Allow this mixture to incubate for a few minutes.[6][7]
-
Add the catalyst complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][7]
-
-
Incubation:
-
Vortex the mixture thoroughly.
-
Protect the reaction from light if using a light-sensitive azide.
-
Incubate at room temperature for 1-2 hours.[1]
-
-
Purification:
-
For oligonucleotides, precipitate the product by adding at least a 4-fold volume of acetone or ethanol.[3][4]
-
Incubate at -20°C for at least 20 minutes.[4]
-
Centrifuge to pellet the product, discard the supernatant, and wash the pellet with cold acetone or ethanol.[4]
-
Resuspend the purified product in an appropriate buffer.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference(s) |
| Oligonucleotide Concentration | 10 µM - 200 µM | [1][4] |
| Azide Concentration | 1.5x to 10x molar excess over alkyne | [1][4] |
| CuSO₄ Concentration | 50 µM - 500 µM | [1][18] |
| Ligand (THPTA/TBTA) Concentration | 1 to 5 equivalents relative to copper | [1][5] |
| Sodium Ascorbate Concentration | 2.5 mM - 5 mM | [1][18] |
| pH | 7.0 - 8.0 | [1] |
| Temperature | Room Temperature (~25°C) | [1] |
| Reaction Time | 1 - 2 hours | [1] |
Visualizations
Caption: A typical experimental workflow for a 5-Propargylcytidine click reaction.
Caption: A troubleshooting flowchart for low product yield in click reactions.
Caption: The catalytic cycle of a copper-catalyzed click reaction.
References
- 1. Intermolecular ‘cross-torque’: the N4-cytosine propargyl residue is rotated to the ‘CH’-edge as a result of Watson–Crick interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Bot Detection [iris-biotech.de]
- 14. jenabioscience.com [jenabioscience.com]
- 15. journals.ekb.eg [journals.ekb.eg]
- 16. Click Chemistry [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 5-Propan-2-ylcytidine and 5-ethynyluridine.
A Comparative Analysis of Nucleoside Analogs for RNA Labeling
Preamble: On the Feasibility of a Direct Comparison
This guide was initially designed to provide a direct comparative analysis of 5-Propan-2-ylcytidine (also known as 5-Isopropylcytidine) and 5-Ethynyluridine (EU) . However, a comprehensive search of the scientific literature, including chemical databases and research articles, revealed a significant disparity in available data. While 5-Ethynyluridine is a widely adopted and well-characterized tool for metabolic RNA labeling with extensive supporting data, there is a notable absence of published research on the use of this compound for similar applications . Consequently, a direct, data-driven comparison of their performance, protocols, and efficacy is not feasible at this time.
Therefore, this guide has been adapted to provide a comprehensive overview of 5-Ethynyluridine, fulfilling the core requirements of data presentation, experimental protocols, and visualization for this compound. This information will serve as a valuable resource for researchers considering the use of metabolic labels for nascent RNA analysis.
Comprehensive Guide to 5-Ethynyluridine (EU) for Nascent RNA Analysis
Introduction
5-Ethynyluridine (EU) is a cell-permeable nucleoside analog of uridine that is widely used by researchers to study newly synthesized RNA in both in vitro and in vivo models.[1][2] During transcription, EU is incorporated into nascent RNA transcripts by cellular RNA polymerases.[3] The key feature of EU is the presence of a terminal alkyne group, which serves as a bio-orthogonal handle. This alkyne group can be specifically and covalently bonded to a fluorescent azide or a biotin-azide reporter molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[3][4] This highly efficient and specific detection method makes EU a powerful tool for visualizing and isolating newly transcribed RNA without the need for antibodies or radioactive probes.[4]
Mechanism of Action and Detection
The utility of 5-Ethynyluridine is rooted in a two-step process: metabolic labeling followed by bio-orthogonal ligation.
-
Metabolic Incorporation: EU is introduced to cells or organisms and readily taken up. Inside the cell, it is phosphorylated by the endogenous ribonucleoside salvage pathway to form EU-triphosphate (EUTP). Cellular RNA polymerases recognize EUTP and incorporate it into elongating RNA chains in place of the natural uridine triphosphate (UTP).[3]
-
Click Chemistry Detection: After a desired labeling period, cells are fixed and permeabilized. The incorporated EU is then detected by introducing a reporter molecule containing an azide group (e.g., Alexa Fluor® 488 azide). In the presence of a copper(I) catalyst, the alkyne on EU and the azide on the reporter molecule undergo a click reaction, forming a stable triazole linkage.[3] This results in the specific and sensitive labeling of the newly synthesized RNA for downstream analysis.
Metabolic Pathway for EU Incorporation
Caption: Metabolic pathway of 5-Ethynyluridine (EU) from cellular uptake to incorporation into nascent RNA.
Quantitative Performance Data
The performance of EU labeling can be influenced by concentration, incubation time, and cell type. The following table summarizes key quantitative parameters gathered from various studies.
| Parameter | Value / Observation | Cell Type / Model | Citation |
| Optimal Concentration | 10 µM - 1 mM | HeLa, NIH3T3, various mammalian cells | [3][5][6] |
| Incubation Time | 10 min - 24 hours | NIH3T3 cells | [3] |
| Detection Threshold | Signal detectable after 10-30 minutes of incubation. | NIH3T3 cells | [3] |
| Cytotoxicity (IC50) | IC50 values can be as low as 88 nM in DNA repair-deficient cells or in media lacking nucleotides. In standard media, values are much higher (e.g., 75 µM). | Chinese Hamster Ovary (CHO) cells | [5] |
| Genotoxicity | Induces HPRT mutations at concentrations as low as 1 µM. More mutagenic than BrdU. | Chinese Hamster Ovary (CHO) cells | [5] |
| Off-Target Effects | Can be converted to its deoxyribonucleoside form and incorporate into DNA in some organisms (e.g., sea anemone), but is largely specific to RNA in many common mammalian models. | Nematostella vectensis, HEK293 | [3][7] |
| Inhibition of Proliferation | Can have anti-proliferative effects, particularly at higher concentrations or with prolonged exposure. | HEK293T, A549, HeLa cells | [8] |
Note: Cytotoxicity and other effects are highly dependent on the specific experimental conditions, including cell line, media composition, and exposure duration. Researchers should optimize concentrations to balance signal intensity with potential toxicity.[5][9][10]
Experimental Protocols
Protocol 1: Labeling and Imaging of Nascent RNA in Cultured Cells
This protocol provides a general workflow for labeling newly synthesized RNA in adherent cells on coverslips using EU, followed by fluorescent detection with a Click-iT® reaction.
Materials:
-
5-Ethynyluridine (EU)
-
Cell culture medium, pre-warmed
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS (Fixative)
-
0.5% Triton® X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® Reaction Cocktail Components (e.g., from a kit like Invitrogen C10329):
-
Alexa Fluor® azide
-
Copper (II) Sulfate (CuSO4)
-
Reaction Buffer Additive
-
Reaction Buffer
-
-
Nuclear counterstain (e.g., Hoechst® 33342)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Prepare a working solution of EU in pre-warmed complete medium (e.g., a 2X solution for a final concentration of 0.5-1 mM).
-
Add an equal volume of the EU working solution to the cells and incubate under normal culture conditions for the desired time (e.g., 1 hour).[6]
-
-
Fixation and Permeabilization:
-
Remove the EU-containing medium.
-
Wash cells once with PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[6]
-
Remove the fixative and wash twice with 3% BSA in PBS.
-
Add 1 mL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.[11]
-
-
Click-iT® Detection Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves adding the copper catalyst, azide, and buffer additive to the reaction buffer in a specific order.[12]
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add 0.5 mL of the freshly prepared Click-iT® reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.[6][12]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
(Optional) If performing antibody staining, do so at this step.
-
To stain the nucleus, wash with PBS and add 1 mL of 1X Hoechst® 33342 solution. Incubate for 15-30 minutes at room temperature, protected from light.[6]
-
Remove the Hoechst solution and wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore (e.g., Alexa Fluor® 488) and the nuclear counterstain.
-
Experimental Workflow for EU Labeling and Detection
References
- 1. [PDF] A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover | Semantic Scholar [semanticscholar.org]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biocompare.com [biocompare.com]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of transcriptional activity profiling by metabolic labeling or nuclear RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click-iT® EdU Imaging Kits Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
Designing Robust Control Experiments for the Novel Nucleoside Analog: 5-Propan-2-ylcytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and executing appropriate control experiments for the novel cytidine analog, 5-Propan-2-ylcytidine. Given that this is a new chemical entity, a rigorous set of controls is paramount to accurately determine its biological activity, be it antiviral, anticancer, or otherwise. This document outlines key in vitro assays, with a focus on cytotoxicity and antiviral efficacy, providing detailed protocols and data presentation formats.
Foundational Experiment: In Vitro Cytotoxicity Assessment
Before assessing any specific therapeutic activity, it is crucial to determine the cytotoxic profile of this compound. This ensures that any observed effects in subsequent assays are not simply due to cell death. A standard method for this is the MTT assay, which measures cell metabolic activity.[1][2][3]
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity assay should be summarized to determine the 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed.
| Cell Line | This compound CC50 (µM) | Positive Control (e.g., Doxorubicin) CC50 (µM) | Negative Control (Vehicle) |
| Vero E6 | [Insert Value] | [Insert Value] | No significant cytotoxicity |
| A549 | [Insert Value] | [Insert Value] | No significant cytotoxicity |
| HepG2 | [Insert Value] | [Insert Value] | No significant cytotoxicity |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., Vero E6, A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[4]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The vehicle (e.g., DMSO) concentration should be kept constant across all wells. Add the diluted compound to the cells.
-
Controls:
-
Negative Control: Wells containing cells treated with the vehicle only.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and determine the CC50 value using non-linear regression analysis.
Primary Efficacy Screen: In Vitro Antiviral Assay
Assuming a potential antiviral application, a viral replication inhibition assay is a key experiment. This assay measures the ability of this compound to inhibit viral-induced cytopathic effect (CPE) or reduce viral titer.
Data Presentation: Antiviral Efficacy and Selectivity
The primary endpoints for this assay are the 50% effective concentration (EC50) and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI indicates a more favorable therapeutic window.
| Virus | This compound EC50 (µM) | Positive Control (e.g., Remdesivir) EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | [Insert Value] | [Insert Value] | [Insert Value] |
| SARS-CoV-2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Herpes Simplex Virus 1 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow: Viral Replication Inhibition Assay
Caption: Workflow for a typical in vitro viral replication inhibition assay.
Experimental Protocol: Viral Replication Inhibition Assay (CPE Reduction)
-
Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.
-
Controls:
-
Virus Control: Cells infected with the virus in the absence of the compound.
-
Cell Control: Uninfected cells.
-
Positive Control: A known antiviral drug effective against the target virus (e.g., Remdesivir for SARS-CoV-2).[5]
-
Toxicity Control: Uninfected cells treated with the same concentrations of this compound to run in parallel with the main assay.
-
-
Incubation: Incubate the plates until CPE is observed in at least 80% of the virus control wells.[6]
-
Quantification: Stain the cells with a viability dye such as neutral red or crystal violet. After washing, solubilize the dye and measure the absorbance.[4]
-
Analysis: Calculate the percentage of CPE reduction for each concentration of the compound compared to the virus control. Determine the EC50 value using non-linear regression.
Mechanistic Insight: Hypothetical Signaling Pathway
As a nucleoside analog, this compound is likely to interfere with nucleic acid synthesis.[7] Its active form, the triphosphate, could act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases.[8]
Hypothetical Mechanism of Action
Caption: Hypothetical signaling pathway for the mechanism of action of this compound.
This diagram illustrates the intracellular activation of this compound to its active triphosphate form, which can then inhibit viral polymerases, leading to the termination of viral nucleic acid synthesis. Control experiments to validate this pathway could include polymerase activity assays and analysis of viral RNA/DNA chain length in the presence of the compound.
By systematically applying these control experiments, researchers can build a robust data package to validate the biological activity of this compound and guide its further development.
References
- 1. diva-portal.org [diva-portal.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. youtube.com [youtube.com]
- 4. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. protocols.io [protocols.io]
- 7. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.4. Virus Replication Inhibition Assay [bio-protocol.org]
advantages and limitations of 5-Propan-2-ylcytidine in RNA research
In the dynamic field of RNA research, the ability to metabolically label and subsequently analyze RNA is paramount for elucidating its multifaceted roles in cellular processes. While a diverse toolkit of modified nucleosides has been developed for this purpose, this guide provides a comparative analysis of prominent cytidine analogs, with a particular focus on their utility, advantages, and limitations. Due to the limited specific data available for 5-Propan-2-ylcytidine, this guide will focus on well-established and emerging alternatives that are instrumental in contemporary RNA research.
Metabolic Labeling of RNA: A Brief Overview
Metabolic labeling is a powerful technique that involves the introduction of modified nucleosides into cells. These analogs are incorporated into newly synthesized RNA transcripts by cellular machinery. The unique chemical functionalities of these analogs then allow for the selective detection, enrichment, and analysis of the labeled RNA population. This approach provides invaluable insights into RNA synthesis, turnover, localization, and interactions with other molecules.
Comparison of Key Cytidine Analogs
Here, we compare several key cytidine and uridine analogs used for metabolic RNA labeling. The choice of a specific analog often depends on the experimental goals, the biological system under investigation, and the downstream analytical methods.
| Feature | 5-Ethynyluridine (5-EU) | N4-Allylcytidine (a4C) | 2'-Azidocytidine (2'-AzCyd) |
| Primary Application | Metabolic labeling of nascent RNA for visualization and quantification. | RNA labeling and chemical sequencing at single-base resolution.[1][2] | Cell- and polymerase-selective RNA labeling.[3] |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[4] | Iodine-mediated cyclization followed by reverse transcription misincorporation for sequencing.[1][2] | Bioorthogonal labeling with SPAAC chemistry.[3] |
| Key Advantages | - High labeling efficiency. - Well-established protocols. - Commercially available reagents. | - Enables precise mapping of incorporation sites. - Low cytotoxicity.[2] | - Cell-selective labeling possible with deoxycytidine kinase (dCK) expression. - Primarily incorporated into rRNA.[3] |
| Limitations | - Can be incorporated into DNA in some organisms.[3] - Long-term exposure can perturb nuclear RNA metabolism. - May not be suitable for all therapeutic mRNA applications due to potential immunogenicity concerns.[1] | - Newer technique with fewer established protocols compared to 5-EU. | - Phosphorylation is dependent on dCK, which may not be ubiquitously active.[3] |
| Toxicity | Can inhibit cell proliferation at higher concentrations or with prolonged exposure. | Reported to have low cytotoxicity.[2] | Reported to have low cytotoxicity.[3] |
Experimental Workflows and Methodologies
The successful application of these cytidine analogs hinges on robust experimental protocols. Below are generalized workflows for metabolic labeling and subsequent analysis.
General Metabolic Labeling Protocol
-
Cell Culture and Analog Incubation: Culture cells of interest to the desired confluency. Introduce the chosen cytidine analog (e.g., 5-EU, a4C) into the culture medium at a predetermined concentration. The incubation time will vary depending on the experimental aims and the rate of RNA synthesis in the specific cell type.
-
Cell Lysis and RNA Isolation: Following incubation, harvest the cells and lyse them using a suitable buffer that preserves RNA integrity. Isolate total RNA using standard methods such as TRIzol extraction or column-based kits.
-
Downstream Analysis: The isolated, labeled RNA is now ready for various downstream applications, including visualization, enrichment, or sequencing.
Visualization of Labeled RNA using Click Chemistry (for 5-EU)
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer to allow entry of the detection reagents.
-
Click Reaction: Prepare a "click" reaction cocktail containing a fluorescently tagged azide, a copper(I) catalyst (for CuAAC), and a reducing agent. Incubate the cells with this cocktail to attach the fluorescent probe to the ethynyl group on the incorporated 5-EU.
-
Imaging: Wash the cells to remove excess reagents and visualize the labeled RNA using fluorescence microscopy.
Chemical Sequencing with N4-Allylcytidine (a4C)
-
Iodine Treatment: Treat the a4C-labeled RNA with iodine to induce the formation of a stable cyclized cytidine (cyc-C).[1]
-
Reverse Transcription: Perform reverse transcription on the cyclized RNA. The cyc-C adduct disrupts the canonical base pairing, leading to misincorporation of nucleotides by the reverse transcriptase at that specific site.[1]
-
Sequencing and Analysis: Sequence the resulting cDNA library. The sites of a4C incorporation can be identified by analyzing the sequencing data for specific base substitutions at cytidine positions.[1][2]
Signaling Pathway and Logical Relationships
The choice of a cytidine analog can be guided by the specific biological question being addressed. For instance, to study RNA dynamics in response to a specific signaling pathway, cells can be treated with a signaling molecule, followed by a pulse of a modified cytidine analog to label the newly transcribed RNAs.
Conclusion
The field of RNA research continues to benefit from the development of innovative chemical tools for labeling and analysis. While the specific utility of this compound remains to be broadly documented, a range of powerful cytidine and uridine analogs such as 5-ethynyluridine, N4-allylcytidine, and 2'-azidocytidine offer researchers robust and versatile options for exploring the complexities of the transcriptome. The selection of the appropriate analog should be carefully considered based on the experimental context and the desired analytical outcome. As new methodologies emerge, the ability to dissect the intricate life cycle of RNA will undoubtedly continue to advance our understanding of biology and disease.
References
Navigating the Nascent Transcriptome: A Comparative Guide to Metabolic RNA Labeling
A head-to-head comparison of transcriptomics techniques is crucial for researchers selecting the optimal method for their experimental goals. This guide provides a detailed analysis of BrU-seq (Bromouridine sequencing), a widely established method for capturing nascent RNA transcripts. A comparative analysis with "5-Propan-2-ylcytidine" was initiated; however, a comprehensive review of scientific literature and chemical databases reveals that this compound is not a recognized or published compound for metabolic RNA labeling in transcriptomics. Therefore, a direct comparison with supporting experimental data is not feasible.
This guide will proceed with a thorough examination of BrU-seq, and to provide a valuable comparative context for researchers, will contrast it with other well-established nucleoside analogs used in transcriptomics, such as 5-Ethynyluridine (EU) and N4-allylcytidine (a4C).
BrU-seq: A Detailed Overview
Bromouridine (BrU) is a halogenated analog of uridine that is readily incorporated into newly transcribed RNA by RNA polymerases in living cells. BrU-seq leverages this incorporation to specifically isolate and sequence nascent RNA transcripts, providing a snapshot of transcriptional activity at a given time.
The general workflow for BrU-seq involves a "pulse" of BrU to label newly synthesized RNA, followed by the isolation of total RNA. The BrU-labeled RNA is then selectively captured through immunoprecipitation using an antibody that specifically recognizes bromodeoxyuridine (BrdU), which also binds to BrU-incorporated RNA. The enriched nascent RNA is subsequently used to prepare a library for high-throughput sequencing.
Key Performance Characteristics of BrU-seq
| Feature | Description | Supporting Data/References |
| Principle | Metabolic labeling with Bromouridine (BrU) followed by immunoprecipitation of labeled RNA.[1][2][3] | Paulsen et al., 2013 |
| Specificity | Highly specific for nascent RNA transcripts synthesized during the labeling period.[1][2] | Paulsen et al., 2013 |
| Resolution | Can provide nucleotide-level resolution of transcriptional activity. | Veloso et al., 2014 |
| Application | Mapping active transcription sites, determining transcription rates, and studying RNA stability (BruChase-Seq).[1][2][4] | Paulsen et al., 2014 |
| Advantages | Direct measurement of transcription, ability to perform pulse-chase experiments to measure RNA decay rates.[1][2][4] | Paulsen et al., 2014 |
| Limitations | Requires a specific antibody for enrichment, which can introduce bias. The immunoprecipitation step can be lengthy and requires optimization. Limited to cell culture systems due to the need for nucleoside incubation.[1][2][5] |
Experimental Protocol: BrU-seq
The following is a generalized protocol for a BrU-seq experiment. Specific conditions may need to be optimized for different cell types and experimental goals.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add Bromouridine (BrU) to the culture medium at a final concentration of 2 mM.
-
Incubate for the desired labeling period (e.g., 30 minutes) at 37°C.[6]
-
-
Total RNA Extraction:
-
Following the labeling pulse, immediately lyse the cells and extract total RNA using a standard method such as TRIzol reagent.[6]
-
-
BrU-RNA Immunoprecipitation:
-
Fragment the total RNA to an appropriate size (e.g., 200-500 nucleotides).
-
Incubate the fragmented RNA with anti-BrdU antibodies conjugated to magnetic beads. This allows for the specific capture of BrU-labeled RNA fragments.[1][6]
-
Wash the beads several times to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched BrU-RNA using a standard RNA-seq library preparation kit.
-
Perform high-throughput sequencing of the prepared library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Analyze the distribution and density of reads to identify actively transcribed regions and quantify transcription rates.
-
Visualizing the BrU-seq Workflow
Caption: A diagram illustrating the key steps of the BrU-seq workflow.
Comparative Landscape: BrU-seq vs. Other Metabolic Labeling Reagents
While a direct comparison with the non-standard "this compound" is not possible, a comparison with other established cytidine and uridine analogs provides valuable context for researchers.
| Feature | BrU-seq (Bromouridine) | EU-based Methods (5-Ethynyluridine) | a4C-seq (N4-allylcytidine) |
| Detection Method | Immunoprecipitation with anti-BrdU antibody.[1][2] | Bioorthogonal click chemistry with an azide-biotin tag, followed by streptavidin pulldown. | Iodine-mediated cyclization leading to misincorporation during reverse transcription. |
| Workflow Complexity | Multi-step IP can be complex and prone to variability. | Requires an additional click chemistry reaction step. | Requires a specific chemical conversion step. |
| Potential for Bias | Antibody affinity can introduce sequence or structural bias. | Click chemistry is generally considered highly specific and less prone to bias. | Chemical conversion efficiency could potentially introduce bias. |
| Applications | Nascent transcription, RNA stability.[1][2][4] | Nascent transcription, RNA localization (imaging). | Nascent transcription, mapping active RNA polymerase locations. |
Visualizing a Bioorthogonal Chemistry Workflow (e.g., for EU)
Caption: A diagram showing a typical bioorthogonal labeling workflow.
Conclusion
BrU-seq remains a powerful and widely used technique for the analysis of nascent RNA transcription. Its ability to be used in pulse-chase experiments provides a distinct advantage for studying RNA stability. However, researchers should be aware of the potential for bias associated with the immunoprecipitation step.
While the requested comparison with "this compound" could not be performed due to the lack of evidence for its use in transcriptomics, this guide provides a thorough overview of BrU-seq and a comparative framework with other established metabolic labeling reagents. The choice of method will ultimately depend on the specific biological question, available resources, and the desired balance between experimental complexity and potential sources of bias. Newer methods based on bioorthogonal chemistry or chemical conversion offer alternatives that may circumvent some of the limitations of antibody-based enrichment.
References
- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. polr2d RNA polymerase II subunit D [Sebastes fasciatus (Acadian redfish)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Developing Robust Negative Controls for 5-Propan-2-ylcytidine RNA Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of metabolic labeling techniques has revolutionized the study of RNA biology, enabling the tracking of nascent RNA synthesis and decay. 5-Propan-2-ylcytidine, a modified cytidine analog, offers a potential tool for this purpose. However, the validity of any labeling experiment hinges on the implementation of appropriate negative controls. This guide provides a comprehensive comparison of negative control strategies for this compound labeling experiments, drawing on established principles from analogous metabolic labeling methods to ensure data integrity and minimize misinterpretation.
The Critical Role of Negative Controls
Negative controls are fundamental to distinguish the specific signal generated by the incorporation of this compound from background noise and other non-specific effects. Without robust negative controls, researchers risk attributing observed phenotypes or signals to the labeling event when they may, in fact, arise from the experimental conditions or the inherent properties of the labeling reagent itself.
Comparison of Negative Control Strategies
A multi-faceted approach to negative controls is recommended to address different potential sources of artifacts. The following table summarizes key negative control strategies, their purpose, and their relevance to this compound labeling experiments.
| Negative Control Strategy | Purpose | Rationale for this compound Labeling | Key Experimental Readouts |
| Unlabeled Control | To establish the baseline signal in the absence of the labeling reagent. | This is the most critical control to ensure that the detection method (e.g., click chemistry, antibody-based detection) does not produce a signal in the absence of incorporated this compound. | Fluorescence intensity, sequencing read counts, biotinylation signal. |
| Vehicle Control | To account for any effects of the solvent used to deliver this compound. | Modified nucleosides are often dissolved in solvents like DMSO, which can independently affect cellular processes and gene expression. | Cell viability, proliferation rates, gene expression profiles (qRT-PCR, RNA-seq). |
| Structural Analog Control (Inactive) | To control for off-target effects of the modified nucleoside that are independent of its incorporation into RNA. | An ideal control would be a structurally similar molecule that is not a substrate for uridine-cytidine kinase 2 (UCK2) or RNA polymerases. This helps to differentiate effects of the chemical moiety from those of its incorporation. | Phenotypic changes, signaling pathway activation, gene expression. |
| Knockdown/Knockout of Incorporating Enzyme | To confirm that the labeling is dependent on the expected metabolic pathway. | For cytidine analogs, UCK2 is often the key enzyme for the initial phosphorylation step. Reducing its expression should abrogate the labeling signal, confirming the mechanism of incorporation. | Labeling signal intensity, quantification of labeled RNA. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for implementing the recommended negative controls.
Protocol 1: Unlabeled and Vehicle Control Treatment
-
Cell Culture: Plate cells at the desired density and allow them to adhere and resume logarithmic growth.
-
Treatment:
-
Experimental Group: Treat cells with the desired concentration of this compound dissolved in a suitable vehicle (e.g., DMSO).
-
Vehicle Control Group: Treat cells with an equivalent volume of the vehicle alone.
-
Unlabeled Control Group: Leave cells untreated or treat with culture medium alone.
-
-
Incubation: Incubate all groups for the desired labeling period.
-
Downstream Processing: Harvest cells and process all groups in parallel for the chosen detection method (e.g., RNA extraction followed by click chemistry and biotinylation, or immunofluorescence).
-
Analysis: Quantify the signal in all groups. The signal in the unlabeled and vehicle control groups should be at background levels.
Protocol 2: Dose-Response and Viability Assessment
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density appropriate for viability assays.
-
Serial Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control.
-
Treatment: Treat cells with the different concentrations of the labeling reagent.
-
Incubation: Incubate for the intended duration of the labeling experiment (and potentially longer time points to assess long-term toxicity).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion).
-
Data Analysis: Plot cell viability against the concentration of this compound. This will help determine the optimal, non-toxic concentration for labeling experiments.
Visualizing the Experimental Workflow
Understanding the logical flow of a well-controlled experiment is crucial. The following diagram illustrates the workflow for a this compound labeling experiment with appropriate negative controls.
Caption: Workflow for a controlled this compound labeling experiment.
Signaling Pathway Considerations
The introduction of modified nucleosides can potentially perturb cellular signaling pathways. It is essential to consider these off-target effects. The diagram below illustrates the metabolic activation pathway of cytidine analogs and highlights the importance of the initial phosphorylation step.
Caption: Metabolic activation of this compound and a key control point.
Alternative Labeling Methods
When developing experiments with a novel labeling reagent, it is prudent to compare its performance to established methods. This provides a benchmark for efficiency and potential artifacts.
| Labeling Reagent | Class | Detection Method | Advantages | Disadvantages |
| 5-Ethynyluridine (EU) | Uridine Analog | Click Chemistry | High signal-to-noise ratio, well-established protocols. | Can exhibit some toxicity at higher concentrations. |
| 4-Thiouridine (4sU) | Uridine Analog | Thiol-specific biotinylation or sequencing-based methods (SLAM-seq). | Enables sequencing-based approaches to measure RNA dynamics. | Biotinylation can be harsh on RNA; potential for off-target effects. |
| N4-Allylcytidine (a4C) | Cytidine Analog | Iodination followed by sequencing. | Allows for base-resolution mapping of incorporation. | Requires a specific chemical post-treatment. |
Conclusion
While this compound may represent a valuable new tool for RNA metabolic labeling, its reliable application is contingent on the rigorous implementation of negative controls. By incorporating unlabeled, vehicle, and potentially structural analog controls, researchers can build a strong foundation for interpreting their data. Furthermore, careful dose-response and viability assessments are paramount to disentangle specific labeling from non-specific toxic effects. This comparative guide provides the necessary framework for designing and executing well-controlled this compound labeling experiments, ultimately leading to more robust and reproducible scientific discoveries.
Safety Operating Guide
Proper Disposal of 5-Propan-2-ylcytidine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. For 5-Propan-2-ylcytidine, a modified nucleoside, a comprehensive disposal plan is critical. While the parent compound, cytidine, is not classified as hazardous, the introduction of the propan-2-yl group may alter its toxicological properties. Therefore, it is imperative to handle and dispose of this compound with a conservative approach, treating it as potentially hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
This container should be used exclusively for the disposal of the pure compound, any contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection and Management:
-
Utilize a chemically resistant, leak-proof container with a secure screw-top cap.
-
The container must be in good condition, free from cracks or damage.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any known or suspected hazards.
-
Follow all institutional and local regulations for hazardous waste disposal. It is the responsibility of the waste generator to properly characterize all waste materials.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is minor and you are trained to handle it, use an appropriate absorbent material to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste in the designated this compound waste container. For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is publicly available, the following table provides general guidelines for related compounds and practices.
| Parameter | Guideline | Source |
| Occupational Exposure Limits (OELs) | Not Established | N/A |
| Recommended PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | General Laboratory Safety |
| Storage Conditions | Cool, dry, well-ventilated area | General Laboratory Safety |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
